p-Hydroxyphenethyl vanillate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWLQIYIQOGIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
p-Hydroxyphenethyl vanillate chemical structure and properties
An In-Depth Technical Guide to p-Hydroxyphenethyl Vanillate (B8668496)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of p-Hydroxyphenethyl vanillate for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is a phenolic ester. It is structurally composed of p-hydroxyphenethyl alcohol (also known as tyrosol) and vanillic acid moieties joined by an ester linkage.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1539303-03-1 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₅ | [1][2] |
| Molecular Weight | 288.29 g/mol | [1][2] |
| Appearance | Oil or Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [1] |
| Boiling Point | 501.6 ± 45.0 °C at 760 mmHg | [1] |
| SMILES | COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of vanillic acid and p-hydroxyphenethyl alcohol.[1] A common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[1] An alternative approach, detailed below, involves a coupling reaction that can be adapted for this specific synthesis, based on methodologies for similar phenolic esters.[3]
Experimental Protocol: Synthesis via Coupling Reaction
This protocol describes a plausible synthetic route to this compound.
Step 1: Protection of Phenolic Hydroxyl Groups To prevent side reactions, the phenolic hydroxyl groups of both vanillic acid and p-hydroxyphenethyl alcohol are first protected, for example, using benzyl (B1604629) bromide.
-
Dissolve p-hydroxyphenethyl alcohol (1 equivalent) in ethanol.
-
Add potassium carbonate (1.5 equivalents) and benzyl bromide (1 equivalent).
-
Reflux the mixture for 4-6 hours.
-
After cooling, filter the mixture and concentrate the filtrate under vacuum to obtain the protected p-hydroxyphenethyl alcohol.
-
Repeat this procedure for vanillic acid to obtain protected vanillic acid.
Step 2: Coupling Reaction The protected vanillic acid is coupled with the protected p-hydroxyphenethyl alcohol.
-
Dissolve the protected vanillic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Add the protected p-hydroxyphenethyl alcohol (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the protected this compound.
Step 3: Deprotection The protecting groups are removed to yield the final product.
-
Dissolve the protected ester in a solvent like methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere for 8-12 hours.
-
Filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under vacuum to obtain this compound.
-
Purify the final product using column chromatography if necessary.
Biological Activities and Potential Mechanism of Action
While direct experimental studies on the biological activities of this compound are not extensively available, the known pharmacological properties of its constituent molecules, vanillic acid and p-hydroxyphenethyl alcohol (tyrosol), suggest its potential therapeutic effects.
Anti-Inflammatory Properties
Vanillic acid is known to possess significant anti-inflammatory properties.[2][4] It has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[4][5] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB and MAPK signaling pathways.[2] In models of rheumatoid arthritis, vanillic acid ameliorated clinical symptoms and joint destruction by suppressing these pathways.[2]
Neuroprotective Properties
p-Hydroxyphenethyl alcohol (tyrosol) has demonstrated neuroprotective effects in various studies.[6][7] It is capable of modulating several key signaling pathways involved in cellular protection, including the Keap1–Nrf2–ARE, PI3K/Akt–ERK, and AMPK–SIRT1–PGC-1α pathways.[1][8] Tyrosol has also been shown to attenuate the activation of the NF-κB signaling pathway, which is implicated in neuroinflammation.[9]
Given the activities of its precursors, it is plausible that this compound exhibits a spectrum of biological effects, including anti-inflammatory and neuroprotective activities. The ester linkage may influence its bioavailability and metabolic fate, potentially leading to a synergistic or modified activity profile compared to its individual components.
Postulated Signaling Pathway
Based on the strong evidence for the role of vanillic acid in modulating inflammatory responses, the following diagram illustrates the potential mechanism of action of this compound in inhibiting inflammation via the NF-κB and MAPK pathways.
Conclusion
This compound is a phenolic ester with a well-defined chemical structure. While direct biological data is limited, the known anti-inflammatory and neuroprotective properties of its precursors, vanillic acid and p-hydroxyphenethyl alcohol, make it a compound of interest for further investigation in drug discovery and development. The synthetic protocols for similar esters are established and can be adapted for its production, enabling future pharmacological studies to elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxytyrosol and Brain Tumors: Mechanisms of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
The Crossroads of Phenylpropanoid and Tyrosine Metabolism: A Technical Guide to the Biosynthesis of p-Hydroxyphenethyl Vanillate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxyphenethyl vanillate (B8668496), a phenolic compound with noteworthy pharmacological potential, is synthesized in plants through the convergence of two major metabolic pathways: the phenylpropanoid pathway, yielding vanillic acid, and the tyrosine-derived pathway for p-hydroxyphenethyl alcohol. This technical guide provides an in-depth exploration of the proposed biosynthetic route to p-hydroxyphenethyl vanillate, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, this document offers comprehensive experimental protocols for the elucidation and characterization of the enzymes involved, with a particular focus on the putative final esterification step catalyzed by an acyltransferase. The presented information is intended to serve as a foundational resource for researchers aiming to understand, engineer, and exploit the biosynthesis of this valuable plant-derived metabolite.
Introduction
The vast chemical diversity of plant secondary metabolites offers a rich resource for the discovery of novel therapeutic agents. Among these, phenolic compounds have garnered significant attention for their broad spectrum of biological activities. This compound, an ester formed from vanillic acid and p-hydroxyphenethyl alcohol, has been identified in various plant species, notably in the orchid Gastrodia elata, a plant with a long history of use in traditional medicine. Understanding the biosynthetic origin of this molecule is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This guide delineates the current scientific understanding of the this compound biosynthetic pathway, integrating data from studies on its precursor molecules and proposing a plausible enzymatic mechanism for its final assembly.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is not a linear pathway but rather the result of the convergence of two distinct, yet interconnected, metabolic routes. The formation of the vanillate moiety originates from the general phenylpropanoid pathway, while the p-hydroxyphenethyl alcohol component is derived from the amino acid tyrosine. The proposed overall pathway is depicted below.
Figure 1: Proposed biosynthetic pathway of this compound. The pathway involves the convergence of the phenylpropanoid pathway, leading to vanillic acid, and a tyrosine-derived pathway, producing p-hydroxyphenethyl alcohol. The final esterification is putatively catalyzed by a BAHD acyltransferase. Enzyme abbreviations are defined in the text.
Biosynthesis of the Vanillate Moiety
The formation of vanillic acid begins with the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway.
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
-
p-Coumaric Acid to Caffeic Acid: The subsequent hydroxylation at the C3 position is carried out by p-Coumarate 3-Hydroxylase (C3H) , yielding caffeic acid.
-
Caffeic Acid to Ferulic Acid: A methylation step, catalyzed by Caffeic Acid O-Methyltransferase (COMT) , converts the 3-hydroxyl group of caffeic acid to a methoxy (B1213986) group, forming ferulic acid.
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Ferulic Acid to Vanillin (B372448): The side chain of ferulic acid is cleaved to produce vanillin. This reaction is catalyzed by Vanillin Synthase (VpVAN) , a hydratase/lyase type enzyme[1].
-
Vanillin to Vanillic Acid: Finally, vanillin is oxidized to vanillic acid by a Vanillin Dehydrogenase (VADH) .
Biosynthesis of the p-Hydroxyphenethyl Alcohol Moiety
p-Hydroxyphenethyl alcohol, also known as tyrosol, is synthesized from the amino acid L-tyrosine through a pathway analogous to the Ehrlich pathway in yeast.
-
L-Tyrosine to Tyramine: The pathway initiates with the decarboxylation of L-tyrosine by Tyrosine Decarboxylase (TyrDC) to produce tyramine.
-
Tyramine to p-Hydroxyphenylacetaldehyde: Tyramine is then oxidatively deaminated by a Tyramine Oxidase (TAO) to yield p-hydroxyphenylacetaldehyde.
-
p-Hydroxyphenylacetaldehyde to p-Hydroxyphenethyl Alcohol: The final step is the reduction of the aldehyde to an alcohol, catalyzed by a Phenylacetaldehyde Reductase (PAR) or a similar alcohol dehydrogenase.
Final Esterification Step: A Putative Role for BAHD Acyltransferases
The crucial final step in the biosynthesis of this compound is the esterification of vanillic acid with p-hydroxyphenethyl alcohol. While the specific enzyme responsible for this reaction has not yet been definitively characterized in any plant species, members of the BAHD acyltransferase superfamily are strong candidates. BAHD acyltransferases are a large and diverse family of plant enzymes known to catalyze the transfer of an acyl group from a coenzyme A (CoA) thioester to a wide range of acceptor molecules, including alcohols, to form esters[2]. It is therefore hypothesized that a specific BAHD acyltransferase utilizes vanilloyl-CoA (the activated form of vanillic acid) as the acyl donor and p-hydroxyphenethyl alcohol as the acceptor to form this compound.
Quantitative Data
Quantitative data for the entire this compound biosynthetic pathway is sparse. However, data on the concentrations of precursor molecules in relevant plant species, such as Gastrodia elata, provide valuable context.
| Compound | Plant Species | Tissue | Concentration Range | Reference |
| Gastrodin (p-hydroxymethylphenyl-β-D-glucopyranoside) | Gastrodia elata | Tuber | 0.1 - 5 µ g/band (HPTLC) | [3] |
| Vanillin | Gastrodia elata | Tuber | 0.1 - 5 µ g/band (HPTLC) | [3] |
| Vanillyl alcohol | Gastrodia elata | Tuber | 0.1 - 5 µ g/band (HPTLC) | [3] |
| Parishin (an ester containing p-hydroxybenzyl alcohol) | Gastrodia elata | Powder | Variable, influences pharmacokinetics | [4] |
Note: Gastrodin is a glucoside of p-hydroxybenzyl alcohol, a closely related compound to p-hydroxyphenethyl alcohol. The presence and quantification of these related compounds in Gastrodia elata support the activity of the precursor pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.
Heterologous Expression and Purification of a Putative BAHD Acyltransferase
This protocol describes the expression of a candidate BAHD acyltransferase gene in E. coli and its subsequent purification, a crucial step for in vitro characterization.
Figure 2: Workflow for the heterologous expression and purification of a candidate BAHD acyltransferase.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated from a plant tissue known to produce this compound, such as the tubers of Gastrodia elata. First-strand cDNA is then synthesized using a reverse transcriptase.
-
Gene Amplification and Cloning: The open reading frame of the candidate BAHD acyltransferase gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a suitable bacterial expression vector, such as a pET vector with a His-tag for purification.
-
Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 200 µM, followed by incubation at 18°C for up to 24 hours[5].
-
Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell disruption (e.g., by sonication), the crude protein extract is clarified by centrifugation. The His-tagged protein is then purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's protocols[5]. The purity of the protein can be assessed by SDS-PAGE.
In Vitro Enzyme Assay for BAHD Acyltransferase Activity
This assay is designed to determine if the purified recombinant BAHD acyltransferase can catalyze the formation of this compound.
Methodology:
-
Reaction Mixture Preparation: The in vitro assay is typically performed in a final volume of 100 µL containing 100 mM Tris-HCl buffer (pH 7.5), 60 µM of the acyl donor (vanilloyl-CoA), 200 µM of the acyl acceptor (p-hydroxyphenethyl alcohol), and 10 µg of the purified recombinant protein[6].
-
Note: Vanilloyl-CoA can be synthesized from vanillic acid using a CoA ligase.
-
-
Incubation: The reaction mixture is incubated at 30°C for 30 minutes[6].
-
Reaction Termination: The reaction is stopped by the addition of 20 µL of ice-cold 0.5% trifluoroacetic acid[6].
-
Product Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of this compound. The identity of the product can be confirmed by comparing its retention time and mass spectrum with an authentic standard.
Quantification of this compound by UPLC-MS/MS
This protocol outlines a sensitive and specific method for the quantification of this compound in plant extracts or in vitro assay samples.
Methodology:
-
Sample Preparation: Plant tissues are ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol (B129727) or ethyl acetate). The extract is then filtered and concentrated. For in vitro assay samples, the terminated reaction mixture can be directly analyzed after centrifugation to remove any precipitate.
-
Chromatographic Separation: The sample is injected onto a UPLC system equipped with a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). A gradient elution is performed using a mobile phase consisting of two solvents, for example, A: 4.0 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid, and B: acetonitrile. This allows for the separation of this compound from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification, providing high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the samples is then determined by comparing its peak area to the calibration curve.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants represents an elegant example of metabolic convergence. While the pathways leading to its precursors, vanillic acid and p-hydroxyphenethyl alcohol, are relatively well-understood, the final esterification step remains a key area for future research. The identification and characterization of the specific BAHD acyltransferase responsible for this reaction will be a significant milestone, enabling the complete elucidation of the pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for pharmaceutical and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on this exciting area of investigation.
References
- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity Profiling and Quantification of Gastrodin in Gastrodia elata Cultivated in the Field versus Facility via Hyphenated High-Performance Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
Spectroscopic Profile of p-Hydroxyphenethyl Vanillate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for p-Hydroxyphenethyl vanillate (B8668496) (CAS: 1539303-03-1), a naturally occurring phenolic compound. While experimental spectra for this specific molecule are not widely available in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent moieties: p-hydroxyphenethyl alcohol and vanillic acid. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.
Chemical Structure:
-
IUPAC Name: 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate
-
Molecular Formula: C₁₆H₁₆O₅
-
Molecular Weight: 288.29 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for p-Hydroxyphenethyl vanillate. These predictions are derived from the known spectral characteristics of its precursors, p-hydroxyphenethyl alcohol and vanillic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | m | 2H | Aromatic protons on the vanillate ring |
| ~6.9 - 7.1 | m | 3H | Aromatic protons on the phenethyl ring |
| ~6.8 | d | 1H | Aromatic proton on the vanillate ring |
| ~6.7 | d | 2H | Aromatic protons on the phenethyl ring |
| ~5.9 (broad s) | s | 1H | Phenolic OH on the vanillate ring |
| ~5.0 (broad s) | s | 1H | Phenolic OH on the phenethyl ring |
| ~4.4 | t | 2H | -O-CH₂- of the ethyl group |
| ~3.9 | s | 3H | Methoxy (-OCH₃) group |
| ~3.0 | t | 2H | Ar-CH₂- of the ethyl group |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | Carbonyl (C=O) of the ester |
| ~156.0 | Aromatic C-OH of the phenethyl ring |
| ~151.0 | Aromatic C-OH of the vanillate ring |
| ~147.0 | Aromatic C-OCH₃ of the vanillate ring |
| ~130.0 | Aromatic CH of the phenethyl ring |
| ~124.0 | Quaternary aromatic C of the phenethyl ring |
| ~122.5 | Aromatic CH of the vanillate ring |
| ~115.5 | Aromatic CH of the phenethyl ring |
| ~114.0 | Aromatic CH of the vanillate ring |
| ~112.5 | Aromatic CH of the vanillate ring |
| ~65.0 | -O-CH₂- of the ethyl group |
| ~56.0 | Methoxy (-OCH₃) group |
| ~34.5 | Ar-CH₂- of the ethyl group |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3500 - 3200 | O-H stretch (phenolic) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 1720 - 1700 | C=O stretch (ester) |
| 1610 - 1580 | C=C stretch (aromatic ring) |
| 1520 - 1480 | C=C stretch (aromatic ring) |
| 1280 - 1200 | C-O stretch (ester, aryl ether) |
| 1150 - 1000 | C-O stretch (alcohol, ester) |
| 850 - 800 | C-H bend (aromatic, para-substituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z)
| m/z | Assignment |
| 288.10 | [M]⁺ (Molecular Ion) |
| 167.04 | [C₈H₇O₄]⁺ (Vanilloyl cation) |
| 151.04 | [C₈H₇O₃]⁺ (Fragment from vanilloyl moiety) |
| 121.06 | [C₈H₉O]⁺ (p-Hydroxyphenethyl cation) |
| 107.05 | [C₇H₇O]⁺ (Fragment from p-hydroxyphenethyl moiety) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if the solvent does not contain it.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) with proton decoupling are typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak or the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid or oil, it can be analyzed directly using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) in positive or negative ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described above.
p-Hydroxyphenethyl Vanillate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester, is a compound of interest in phytochemical and pharmacological research. It is synthesized from the condensation of p-hydroxyphenethyl alcohol and vanillic acid.[1] Understanding the solubility and stability of this molecule is a critical prerequisite for its investigation as a potential therapeutic agent and for the development of suitable formulations. This technical guide provides a comprehensive overview of the known properties of p-Hydroxyphenethyl vanillate and outlines detailed experimental protocols for determining its solubility and stability profiles, in line with established regulatory guidelines.
Core Properties
While specific quantitative data for this compound is not extensively available in public literature, its fundamental chemical and physical characteristics have been reported.
| Property | Data | Source(s) |
| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | [2] |
| CAS Number | 1539303-03-1 | [2] |
| Molecular Formula | C₁₆H₁₆O₅ | [2] |
| Molecular Weight | 288.29 g/mol | [2] |
| Physical Description | Oil or Powder | [1][2] |
| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. | [1] |
For enhancing solubility, particularly for the preparation of stock solutions, warming the sample at 37°C and utilizing an ultrasonic bath may be beneficial.[2] Stock solutions can typically be stored at temperatures below -20°C for several months.[2]
Solubility Determination: Experimental Protocols
A thorough understanding of a compound's solubility is crucial for its handling, formulation, and bioavailability assessment. The following protocols outline the standard methodologies for quantitatively determining the solubility of this compound.
Equilibrium Solubility in Various Solvents
This method determines the saturation concentration of the compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pH-Dependent Aqueous Solubility
The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. This protocol assesses solubility across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
Sample Processing: Centrifuge the samples to separate the solid and liquid phases.
-
Quantification: Analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method.
Caption: Workflow for pH-Dependent Solubility.
Stability Assessment: Experimental Protocols
Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products. The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[3]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.
Methodology:
-
Conditions: Expose solutions of this compound to a variety of stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of a drug substance under defined storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs during accelerated studies).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Evaluation: At each time point, test the samples for appearance, assay, and degradation products.
Caption: Workflow for ICH Stability Testing.
Potential Biological Activity and Signaling Pathways
While no studies have directly investigated the signaling pathways modulated by this compound, the biological activities of its constituent molecules, vanillin (B372448) and p-hydroxyphenethyl alcohol (tyrosol), are well-documented. Vanillin and its derivatives have been reported to possess antioxidant, anti-inflammatory, and anticancer properties.[5][6] Notably, a derivative of vanillin has been shown to suppress the growth of colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[7] Tyrosol also exhibits antioxidant and anti-inflammatory effects.[8]
Based on this, it is plausible that this compound may exhibit similar biological activities. The ester linkage could influence its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with cellular targets. Future research should focus on screening this compound for various biological activities and elucidating its mechanism of action, including its effects on key signaling pathways implicated in inflammation and cancer.
Caption: Hypothesized Signaling Pathway Investigation.
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a clear path for researchers and drug development professionals to generate the necessary data for advancing its scientific understanding and potential therapeutic applications. The insights gained from such studies will be invaluable for formulation development, preclinical testing, and ultimately, for unlocking the full pharmacological potential of this interesting phenolic compound.
References
- 1. This compound | 1539303-03-1 | Benchchem [benchchem.com]
- 2. biocrick.com [biocrick.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [jddtonline.info]
- 7. A vanillin derivative suppresses the growth of HT29 cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
p-Hydroxyphenethyl Vanillate: A Technical Guide on its Discovery, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester naturally present in select medicinal plants, stands as a molecule of interest at the intersection of traditional medicine and modern pharmacology. This technical guide provides a comprehensive overview of its discovery, synthetic methodologies, and the current understanding of its biological activities, with a focus on its antioxidant and anti-inflammatory properties. While research on this specific ester is nascent compared to its well-studied precursors, p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid, this document collates the available data to furnish a foundational resource for further scientific inquiry and drug development endeavors.
Introduction and Discovery
p-Hydroxyphenethyl vanillate (CAS No. 1539303-03-1) is a natural phenolic compound formed from the esterification of p-hydroxyphenethyl alcohol and vanillic acid.[1] Its discovery is intrinsically linked to the phytochemical analysis of plants utilized in traditional medicine. Notably, it has been identified as a constituent of Gastrodia elata, a prominent herb in traditional Asian medicine revered for its neurological benefits, and Notopterygium forbesii, another plant with a history of medicinal use.[1] The presence of this compound in these botanicals has spurred interest in its potential contribution to their therapeutic effects.
While a precise historical timeline of its initial isolation and characterization is not prominently documented in readily available literature, its identification is a result of advancing analytical techniques, such as chromatography and spectroscopy, applied to the systematic study of natural product chemistry.
Table 1: Chemical Profile of this compound
| Property | Data |
| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate |
| CAS Number | 1539303-03-1 |
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| Appearance | Oil |
| Purity | >98% |
Source:[2]
Synthesis and Characterization
The primary route for obtaining this compound is through chemical synthesis, specifically via the esterification of its two precursor molecules.
Experimental Protocol: Fischer-Speier Esterification
This common method involves the acid-catalyzed reaction between p-hydroxyphenethyl alcohol and vanillic acid.
Materials:
-
p-Hydroxyphenethyl alcohol (Tyrosol)
-
Vanillic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., hexane-ethyl acetate (B1210297) gradient)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of p-hydroxyphenethyl alcohol and vanillic acid in anhydrous toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography with a suitable eluent system.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Activities and Signaling Pathways
While direct experimental data on the biological activities of this compound is limited, the well-documented pharmacological profiles of its precursors, p-hydroxyphenethyl alcohol and vanillic acid, provide a strong rationale for its potential therapeutic effects, particularly in the realms of antioxidant and anti-inflammatory action.
Antioxidant Activity (Inferred)
Both p-hydroxyphenethyl alcohol and vanillic acid are known potent antioxidants. It is hypothesized that this compound retains this activity due to the presence of phenolic hydroxyl groups in its structure, which are crucial for scavenging free radicals.
Potential Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the this compound solution or the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
Anti-inflammatory Activity and Associated Signaling Pathways (Inferred)
Chronic inflammation is implicated in a multitude of diseases. Vanillin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway, thereby reducing inflammation.
MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases can lead to the production of inflammatory mediators. Vanillin has been reported to inhibit the phosphorylation of MAPK proteins.[4]
Potential Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Determine the IC50 value for NO inhibition.
-
A parallel MTT assay should be performed to assess the cytotoxicity of the compound on the RAW 264.7 cells to ensure that the observed inhibition of NO production is not due to cell death.
Future Directions and Conclusion
This compound is a promising natural product that warrants further investigation. While its discovery is rooted in the analysis of traditional medicinal plants, dedicated research into its specific pharmacological properties is still in its early stages. The strong antioxidant and anti-inflammatory profiles of its constituent molecules, p-hydroxyphenethyl alcohol and vanillic acid, provide a solid foundation for hypothesizing its bioactivity.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the bioactivity of pure this compound in a wide range of assays to determine its antioxidant, anti-inflammatory, neuroprotective, and anticancer potential.
-
Quantitative Analysis: Determining key metrics such as IC50 values for various biological activities to quantify its potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Progressing to animal models to assess its efficacy, pharmacokinetics, and safety profile.
This technical guide serves as a starting point for researchers and drug development professionals, summarizing the current knowledge and highlighting the significant potential of this compound as a lead compound for the development of new therapeutic agents. The synthesis of this molecule is straightforward, allowing for the production of sufficient quantities for comprehensive biological evaluation. The exploration of this and other natural phenolic esters could unlock new avenues for addressing diseases with inflammatory and oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. biocrick.com [biocrick.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of p-Hydroxyphenethyl Vanillate Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of p-hydroxyphenethyl vanillate (B8668496) precursors, namely p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area. While direct biological data for p-hydroxyphenethyl vanillate is limited, this guide infers its potential activities based on the well-documented properties of its constituent precursors.
Introduction to Precursors
This compound is an ester formed from the condensation of two naturally occurring phenolic compounds: p-hydroxyphenethyl alcohol (also known as tyrosol) and vanillic acid. Both precursors are recognized for their diverse biological activities, which are detailed below.
-
Vanillic Acid: A derivative of benzoic acid, vanillic acid is an oxidized form of vanillin.[1] It is found in various plants and is known for its broad-spectrum pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects.[2]
-
p-Hydroxyphenethyl Alcohol (Tyrosol): A phenylethanoid, tyrosol is a derivative of phenethyl alcohol found abundantly in sources like olive oil.[3][[“]] It is recognized for its antioxidant and cardioprotective properties.[[“]]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of vanillic acid and tyrosol.
Table 1: Antioxidant Activity of Vanillic Acid and Tyrosol
| Compound | Assay | IC50 / EC50 / Activity | Source(s) |
| Vanillic Acid | DPPH Radical Scavenging | IC50: 0.81 µg/mL | [5] |
| Vanillic Acid | ABTS Radical Scavenging | 89.04 ± 0.71% activity at 400 µg/mL | [6] |
| Vanillic Acid | Non-enzymatic Protein Glycation Inhibition | IC50: 46.4 µg/mL | [7] |
| Vanillic Acid | BSA-Glucose Glycation Inhibition | IC50: 45.53 mM | [8] |
| Tyrosol | DPPH Radical Scavenging | IC50: 10.75 µg/mL (initial) | [9] |
| Tyrosol Derivative (acetylated at aliphatic-OH) | Non-enzymatic Linoleic Acid Peroxidation Inhibition | IC50: 2.4 mM ± 0.21 | [10] |
Table 2: Anti-inflammatory Activity of Vanillic Acid
| Compound | Cell Line / Model | Effect | Quantitative Data | Source(s) |
| Vanillic Acid | LPS-stimulated mouse peritoneal macrophages | Inhibition of TNF-α and IL-6 production | - | [1] |
| Vanillic Acid | LPS-stimulated neutrophils | Downregulation of TNF-α secretion | 1.3-fold weaker than chlorogenic acid at 50 µg/mL | [7] |
| Vanillic Acid | LPS-stimulated neutrophils | Downregulation of IL-8 secretion | Similar to chlorogenic acid at 50 µg/mL | [7] |
| Vanillic Acid | fMLP+cytochalasin B-stimulated neutrophils | Downregulation of Elastase-2 (ELA-2) secretion | - | [7] |
Experimental Protocols
Synthesis of this compound (General Esterification Protocol)
This protocol is adapted from a general procedure for the synthesis of lipophilic esters of phenolic alcohols and can be applied for the synthesis of this compound.[11]
-
Solubilization: Solubilize vanillic acid (0.5 mmol) in dimethyl carbonate (1.5 mL) at 25 °C.
-
Addition of Acyl Chloride Precursor: While stirring, add a slight excess of a suitable acyl chloride derivative of p-hydroxyphenethyl alcohol (0.6 mmol). Alternatively, for direct esterification, a carbodiimide (B86325) coupling agent such as DCC or EDC can be used in the presence of a catalyst like DMAP.
-
Reaction: Keep the mixture under stirring for 24 hours at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) on silica (B1680970) gel plates with a suitable eluent system (e.g., mixtures of dichloromethane (B109758) and methanol).
-
Work-up: Once the reaction is complete, distill the solvent under reduced pressure. Solubilize the residue in ethyl acetate (B1210297) (10 mL) and wash with a saturated solution of NaCl (5.0 mL).
-
Extraction and Drying: Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic phases, wash with saturated NaCl solution (10 mL), and dry over anhydrous Na2SO4.
-
Purification: Filter the solution and distill the solvent under reduced pressure. Purify the resulting residue using silica gel column chromatography with an appropriate eluent system to isolate the pure this compound.[11]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of phenolic compounds.[12][13][14]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol (B129727) or ethanol.[14] For the working solution, dilute the stock solution with the solvent to obtain an absorbance of approximately 1.00 ± 0.200 at 517 nm.[14]
-
Sample Preparation: Prepare various concentrations of the test compound (e.g., vanillic acid, tyrosol) in the same solvent.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).[14] A blank is prepared with the solvent instead of the sample.
-
Incubation: Mix the solution and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[14]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the intracellular antioxidant activity of a compound.[15][16][17][18][19]
-
Cell Culture: Culture adherent cells (e.g., HepG2 or HeLa) in a 96-well black fluorescence cell culture plate until they reach 90-100% confluency.[15][16]
-
Cell Washing: Carefully remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[15][16]
-
Probe and Sample Incubation: Add 50 µL of a cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe solution to all wells. Then, add 50 µL of the test compound or a standard antioxidant (e.g., Quercetin) to the respective wells. Incubate the plate at 37°C for 60 minutes.[15][16]
-
Washing: Carefully remove the solution and wash the cells three times with DPBS or HBSS.[15][16]
-
Initiation of Oxidative Stress: Add 100 µL of a Free Radical Initiator solution (e.g., AAPH) to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence in a microplate reader at 37°C with an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings are taken at intervals (e.g., every 1-5 minutes) for a total of 60 minutes.[15][16]
-
Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The activity of the test compound is compared to that of the standard.
Signaling Pathways
Anti-inflammatory Mechanism of Vanillic Acid via NF-κB Signaling Pathway
Vanillic acid exerts its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[1][20][21] Vanillic acid has been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[1]
Cardioprotective and Autophagy-modulating Mechanism of Tyrosol via SIRT1 Signaling Pathway
While direct studies on tyrosol are emerging, its close analog, hydroxytyrosol (B1673988), has been shown to exert its effects through the Sirtuin 1 (SIRT1) signaling pathway, which is also implicated in the cardioprotective effects of tyrosol.[[“]] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation.[22] In the context of cardioprotection, tyrosol has been observed to induce the expression of SIRT1.[[“]] Activated SIRT1 can deacetylate and thereby modulate the activity of various downstream targets. For instance, SIRT1 can activate the transcription factor FOXO3a, leading to the expression of genes involved in stress resistance and antioxidant defense.[[“]] Furthermore, SIRT1 can suppress the Akt/mTOR pathway, a key negative regulator of autophagy. By inhibiting this pathway, SIRT1 promotes autophagy, a cellular recycling process that helps clear damaged organelles and proteins, thereby maintaining cellular homeostasis and protecting against cardiac stress.
References
- 1. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of biologically active hydroxytyrosol rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment of antioxidant activity of tyrosol, resveratrol and their acetylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Lipophilic Esters of Tyrosol, Homovanillyl Alcohol and Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. content.abcam.com [content.abcam.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 22. d-nb.info [d-nb.info]
p-Hydroxyphenethyl Vanillate: A Comprehensive Technical Guide to its Potential Therapeutic Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Hydroxyphenethyl vanillate (B8668496), a naturally occurring phenolic ester, stands as a molecule of significant interest within the sphere of therapeutic research. Primarily isolated from the traditional Chinese medicinal plant Notopterygium forbesii, this compound is structurally a conjugate of p-hydroxyphenethyl alcohol (tyrosol) and vanillic acid.[1] While direct and extensive research on p-hydroxyphenethyl vanillate itself is nascent, a wealth of scientific evidence on the well-established biological activities of its constituent moieties provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the current understanding of this compound, extrapolating its likely pharmacological profile from the potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of vanillic acid and p-hydroxyphenethyl alcohol. This document aims to serve as a foundational resource to catalyze further investigation into this promising compound.
Introduction: Chemical Profile and Botanical Source
This compound (IUPAC Name: 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate) is a phenolic ester with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 288.29 g/mol .[2] Its principal known natural source is the roots and rhizomes of Notopterygium forbesii, a plant utilized in traditional Chinese medicine.[3] The investigation of such natural esters is crucial as the combination of distinct phenolic units can engender novel compounds with unique chemical properties and enhanced biological activities that may surpass those of their individual precursors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate |
| CAS Number | 1539303-03-1 |
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| Appearance | Oil |
| Purity | >98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Source: BioCrick Datasheet, 2023.[2]
Potential Therapeutic Applications: An Evidence-Based Extrapolation
The therapeutic potential of this compound is inferred from the extensive pharmacological data available for its hydrolytic components: vanillic acid and p-hydroxyphenethyl alcohol.
Antioxidant Activity
Both vanillic acid and p-hydroxyphenethyl alcohol are recognized as potent antioxidants. Vanillic acid has demonstrated significant radical scavenging activity and the ability to protect against oxidative damage to plasma proteins and lipids.[4] It effectively scavenges reactive oxygen species (ROS), thereby mitigating cellular damage. Similarly, p-hydroxyphenethyl alcohol (tyrosol) and its derivatives are effective deactivators of superoxide (B77818) and singlet oxygen radicals.
Table 2: Summary of In Vitro Antioxidant Activity of Constituent Moieties
| Compound | Assay | IC₅₀ / Activity | Source |
| Vanillic Acid | DPPH Radical Scavenging | Moderate Activity | [5] |
| Vanillic Acid | FRAP (Ferric Reducing Antioxidant Power) | Moderate Activity | [5] |
| Vanillic Acid | Protection against Tyrosine Nitration (in plasma) | 27-32% reduction at 1-5 µg/mL; 51% reduction at 50 µg/mL | [4] |
| Vanillic Acid | Inhibition of Thiol Oxidation (in plasma) | 42-50% inhibition at 1-50 µg/mL | [4] |
| p-Hydroxyphenethyl alcohol (Tyrosol) | O₂(¹Δg) Deactivation | Effective | |
| p-Hydroxyphenethyl alcohol (Tyrosol) | O₂⁻ Scavenging | Effective |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity. Lower values indicate higher potency. The data presented is for the individual components of this compound.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Vanillic acid has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as NF-κB.[6][7] Studies have demonstrated its ability to reduce neutrophil recruitment and oxidative stress in inflammatory models.[7] p-Hydroxyphenethyl alcohol also contributes to anti-inflammatory responses, suggesting a synergistic potential for the combined molecule.
Table 3: Anti-Inflammatory Activity of Vanillic Acid
| Model | Key Findings | Quantitative Data | Source |
| Human Neutrophils (LPS-stimulated) | Suppression of pro-inflammatory cytokine release | Downregulation of TNF-α and IL-8 | [4] |
| Human Neutrophils (fMLP+cytochalasin B-stimulated) | Suppression of elastase-2 release | Significant downregulation | [4] |
| Murine Models of Inflammatory Pain | Inhibition of neutrophil recruitment, oxidative stress, and pro-inflammatory cytokine production | Dose-dependent inhibition of pain-like behavior | [7] |
| Human Osteoarthritic Chondrocytes | Inhibition of NF-κB signaling | Attenuation of IκBα phosphorylation | [6] |
This table summarizes the anti-inflammatory effects observed for vanillic acid, a key component of this compound.
Neuroprotective Potential
Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. Vanillic acid has demonstrated neuroprotective effects by counteracting lipopolysaccharide (LPS)-induced neurotoxicity, amyloidogenesis, and synaptic dysfunction.[7] It achieves this, in part, by regulating the c-Jun N-terminal kinase (JNK) signaling pathway. Given that p-hydroxyphenethyl alcohol also possesses neuroprotective properties, this compound is a compelling candidate for further investigation in the context of neurodegenerative disorders.
Anticancer Properties
The constituent parts of this compound have shown promise in oncology research. Vanillic acid has been reported to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models. Its mechanisms of action include the modulation of signaling pathways involved in cell cycle regulation and apoptosis. While specific data for this compound is not yet available, the known anticancer activities of its precursors warrant its evaluation as a potential anticancer agent.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of the components of this compound are underpinned by their interaction with critical cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of vanillic acid is the NF-κB signaling pathway .
Diagram 1: Postulated Inhibition of the NF-κB Signaling Pathway by Vanillic Acid
Caption: Postulated mechanism of vanillic acid in inhibiting the NF-κB signaling pathway.
Experimental Methodologies
Detailed experimental protocols for the isolation and evaluation of this compound and its components are crucial for advancing research. Below are representative methodologies based on published studies.
Isolation of this compound from Notopterygium forbesii
A standardized protocol for the isolation of phenolic compounds from plant material would likely involve the following steps:
Caption: A general workflow for the isolation of this compound.
In Vitro Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of DPPH in the same solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
Cell-Based Anti-Inflammatory Assay
Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (e.g., RAW 264.7 cells):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of NO inhibition.
Future Directions and Conclusion
The existing body of research on vanillic acid and p-hydroxyphenethyl alcohol strongly suggests that this compound possesses a promising profile of therapeutic activities, including antioxidant, anti-inflammatory, neuroprotective, and potentially anticancer effects. However, it is imperative that future research efforts focus on the direct biological evaluation of this compound to validate these extrapolated activities.
Key areas for future investigation include:
-
In vitro and in vivo studies to quantify the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of this compound.
-
Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
-
Mechanism of action studies to elucidate the specific signaling pathways modulated by the intact molecule.
-
Synthetic chemistry efforts to produce larger quantities of the compound for extensive preclinical testing.
References
- 1. This compound | 1539303-03-1 | Benchchem [benchchem.com]
- 2. biocrick.com [biocrick.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Chondroprotective Effects of Vanillic Acid and Epimedin C in Human Osteoarthritic Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Hydroxyphenethyl Vanillate: A Phenolic Ester with Therapeutic Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl vanillate (B8668496), a phenolic ester, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is formed from the esterification of p-hydroxyphenethyl alcohol and vanillic acid, two well-documented phenolic compounds with known biological activities. This guide provides an in-depth overview of p-hydroxyphenethyl vanillate, including its chemical properties, natural sources, and its putative role in various biological processes, with a focus on its antioxidant, anti-inflammatory, and neuroprotective potential. While direct experimental data on this compound is limited, this guide synthesizes available information on its constituent molecules to provide a comprehensive understanding of its expected bioactivity and mechanisms of action.
Chemical and Physical Properties
This compound, also known as 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound with the chemical formula C16H16O5 and a molecular weight of 288.29 g/mol .[1] It is described as an oil and is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | [1] |
| CAS Number | 1539303-03-1 | [1] |
| Molecular Formula | C16H16O5 | [1] |
| Molecular Weight | 288.29 g/mol | [1] |
| Physical Description | Oil | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Natural Sources
This compound has been isolated from the roots and rhizomes of Notopterygium forbesii, a plant used in traditional medicine.[2] Its precursor, p-hydroxyphenethyl alcohol, is found in a variety of natural sources, including olive oil. Vanillic acid, the other precursor, is a flavoring agent found in many edible plants and fruits and is an oxidized form of vanillin (B372448).[3]
Biological Activities and Therapeutic Potential
While specific quantitative data on the biological activities of this compound is not extensively available in the public domain, the well-documented properties of its constituent parts, p-hydroxyphenethyl alcohol and vanillic acid, suggest a strong potential for antioxidant, anti-inflammatory, and neuroprotective effects.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of vanillic acid and related phenolic compounds has been evaluated in various studies.
Table 2: Antioxidant Activity of Vanillic Acid and Related Compounds
| Compound | Assay | IC50 / EC50 | Reference(s) |
| Vanillic Acid | H2O2 scavenging | SC50 = 10.40 µg/mL | [4] |
| Vanillic Acid | Protein glycation inhibition | IC50 = 46.4 µg/mL | [4] |
| 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) | Aβ42 aggregation inhibition | EC50 = 5-6 mM | [5] |
Anti-inflammatory Activity
Vanillic acid has demonstrated significant anti-inflammatory effects in various in vivo models.[6] It has been shown to inhibit neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines.[6] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[6] Vanillin, a closely related compound, also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7]
Neuroprotective Effects
The neuroprotective potential of this compound is inferred from the activities of vanillin and vanillic acid. Vanillin has been shown to have neuroprotective effects in models of hypoxic-ischemic brain damage by attenuating oxidative damage.[8] Vanillic acid has also been found to counteract neurotoxicity by regulating the c-Jun N-terminal kinase (JNK) pathway.[9] Furthermore, structural analogs have been investigated for their neuroprotective activities in models of Alzheimer's disease, highlighting the therapeutic potential of this chemical scaffold.[3][8]
Experimental Protocols
Synthesis of this compound
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | 1539303-03-1 | Benchchem [benchchem.com]
- 3. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenyl 4-Hydroxybenzoate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. mdpi.com [mdpi.com]
- 6. NF-kB Activation Inhibitor IV | C15H13FO | CID 15113698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate | 87932-34-1 [smolecule.com]
- 9. plantaedb.com [plantaedb.com]
- 10. CN103232328B - Method for preparing p-hydroxyphenyl ethanol - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of p-Hydroxyphenethyl Vanillate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of p-hydroxyphenethyl vanillate (B8668496), a phenolic ester with potential applications in the pharmaceutical and food industries. The synthesis is achieved through the lipase-catalyzed esterification of vanillic acid and p-hydroxyphenethyl alcohol (tyrosol). This method offers a green and efficient alternative to traditional chemical synthesis.
Introduction
p-Hydroxyphenethyl vanillate is synthesized by the esterification of vanillic acid and p-hydroxyphenethyl alcohol.[1] Enzymatic synthesis, particularly using lipases, presents a highly selective and environmentally friendly approach for producing such phenolic esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely utilized for their high catalytic activity in non-aqueous media, making them ideal for esterification reactions.[2][3][4][5][6] This protocol outlines a method for the synthesis of this compound using immobilized CALB, drawing upon established methodologies for the enzymatic esterification of similar phenolic compounds.[1][2][7][8][9]
Reaction Scheme
The enzymatic synthesis of this compound from vanillic acid and p-hydroxyphenethyl alcohol is depicted in the following reaction:
Vanillic Acid + p-Hydroxyphenethyl Alcohol --(Lipase)--> this compound + Water
Experimental Protocols
This section details the materials and methods for the enzymatic synthesis of this compound.
Materials and Reagents
-
Vanillic Acid (Substrate)
-
p-Hydroxyphenethyl Alcohol (Tyrosol) (Substrate)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) (Biocatalyst)
-
tert-Butyl Methyl Ether (Solvent)
-
Molecular Sieves (3Å, for water removal)
-
Hexane (B92381) (for purification)
-
Ethyl Acetate (for purification)
-
Silica (B1680970) Gel (for column chromatography)
-
Standard laboratory glassware and equipment (reaction flasks, magnetic stirrer, rotary evaporator, chromatography column)
Enzymatic Esterification Protocol
-
Reactant Preparation : In a 50 mL round-bottom flask, dissolve vanillic acid (1 mmol) and p-hydroxyphenethyl alcohol (2 mmol) in 20 mL of tert-butyl methyl ether. The molar ratio of alcohol to acid is 2:1.[2]
-
Addition of Biocatalyst and Desiccant : To the solution, add immobilized Candida antarctica lipase B (CALB) at a concentration of 5% by weight of the total substrates.[2] Add activated molecular sieves (1 g) to remove the water produced during the reaction, thereby shifting the equilibrium towards ester formation.
-
Reaction Incubation : Seal the flask and place it on a magnetic stirrer. Incubate the reaction mixture at 37°C with continuous stirring (200 rpm) for 48 hours.[2]
-
Reaction Monitoring : The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals (e.g., 1, 2, 24, and 48 hours) and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Enzyme Removal : After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with the solvent and potentially reused.
-
Solvent Evaporation : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
-
Column Chromatography : Purify the crude product by silica gel column chromatography.
-
Elution : Elute the column with a gradient of hexane and ethyl acetate. The specific gradient will need to be optimized, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection and Analysis : Collect the fractions and analyze them by TLC to identify the fractions containing the pure this compound.
-
Final Product : Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following tables summarize typical quantitative data for lipase-catalyzed esterification of phenolic compounds, which can be used as a reference for the synthesis of this compound.
Table 1: Reaction Conditions for Lipase-Catalyzed Synthesis of Phenolic Esters
| Phenolic Acid | Alcohol | Lipase Source | Solvent | Temp. (°C) | Substrate Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion Yield (%) | Reference |
| Dihydrocaffeic Acid | Linolenyl Alcohol | Candida antarctica | Hexane/2-butanone (75:25 v/v) | N/A | 1:8 | 168 | 99 | [8] |
| Ferulic Acid | Linolenyl Alcohol | Candida antarctica | Hexane/2-butanone (65:35 v/v) | N/A | N/A | 192 | 16 | [8][10] |
| Cinnamic Acid | 1-Octanol | Candida antarctica B | n-Hexane, 1-Propanol, Water | N/A | N/A | 624 | up to 94 | [9][11] |
| Hexanoic Acid | Vanillyl Alcohol | Candida antarctica B | tert-Butyl Methyl Ether | 37 | 1:2 | 48 | ~80 | [2] |
Table 2: Influence of Substrate on Conversion Yield in Lipase-Catalyzed Esterification
| Phenolic Acid | Alcohol | Conversion Yield (%) after 48h | Reference |
| 4-Hydroxybenzoic Acid | Hexanol | ~75 | [2] |
| 2-Hydroxybenzoic Acid | Hexanol | ~60 | [2] |
| 4-Methoxybenzoic Acid | Hexanol | ~55 | [2] |
| Vanillic Acid | Hexanol | ~80 | [2] |
Visualizations
Signaling Pathway/Workflow Diagrams
The following diagram illustrates the experimental workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
The logical relationship for the key components of the enzymatic reaction is outlined below.
Caption: Key components and their relationship in the enzymatic esterification reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [dais.sanu.ac.rs]
- 8. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esterification of phenolic acids catalyzed by lipases immobilized in organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Isolation, Purification, and Biological Activity of p-Hydroxyphenethyl vanillate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl vanillate (B8668496) is a naturally occurring phenolic compound of interest for its potential pharmacological activities. This document provides a detailed guide for its isolation and purification from plant sources, specifically targeting extracts from the genus Launaea, where its presence has been suggested. Phenolic compounds are widely recognized for their antioxidant properties and potential roles in modulating various signaling pathways implicated in disease. Vanillic acid, a component of the target molecule, has been shown to inhibit NF-κB activation, a key pathway in inflammation and cancer. This application note offers comprehensive protocols for extraction, purification, and preliminary biological evaluation of p-Hydroxyphenethyl vanillate, providing a foundation for further research and drug development.
Data Presentation
Table 1: Representative Extraction Yield of Phenolic Compounds from Plant Material
| Extraction Method | Solvent System | Temperature (°C) | Solvent-to-Solid Ratio (v/w) | Representative Yield (%) |
| Maceration | Ethanol (B145695):Water (70:30) | 25 | 10:1 | 5.2 |
| Soxhlet Extraction | Methanol (B129727) | 65 | 15:1 | 8.1 |
| Ultrasound-Assisted Extraction (UAE) | Acetone:Water (50:50) | 40 | 20:1 | 6.5 |
| Microwave-Assisted Extraction (MAE) | Ethanol | 70 | 20:1 | 7.8 |
Note: The yields presented are illustrative for total phenolic extracts and may vary depending on the plant species, part used, and specific extraction conditions. Optimization is recommended for maximizing the yield of this compound.
Table 2: Representative Purification Data for this compound
| Purification Step | Mobile Phase/Solvent | Purity (%) (by HPLC) | Recovery (%) |
| Column Chromatography (Silica Gel) | Gradient: Hexane (B92381) to Ethyl Acetate (B1210297) | 75-85 | 60 |
| Preparative HPLC (C18) | Gradient: Water (0.1% Formic Acid) to Acetonitrile | >98 | 85 |
Note: Purity and recovery are dependent on the initial concentration of the target compound in the crude extract and the optimization of the chromatographic conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Launaea resedifolia
-
Plant Material Preparation:
-
Collect fresh aerial parts of Launaea resedifolia.
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry the plant material in the shade for 7-10 days until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction Procedure (Maceration):
-
Weigh 100 g of the powdered plant material.
-
Place the powder in a large Erlenmeyer flask.
-
Add 1 L of 80% ethanol (v/v in water).
-
Seal the flask and keep it on an orbital shaker at 150 rpm for 72 hours at room temperature (25 ± 2 °C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40 °C to obtain the crude ethanol extract.
-
Protocol 2: Isolation and Purification of this compound
Part A: Column Chromatography (Initial Fractionation)
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in hexane.
-
Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve 10 g of the crude ethanol extract in a minimal amount of methanol and adsorb it onto 20 g of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate).
-
Collect fractions of 20 mL each.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by subsequent analysis).
-
Part B: Preparative High-Performance Liquid Chromatography (Final Purification)
-
Sample Preparation:
-
Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase for preparative HPLC.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).
-
0-5 min: 90% A, 10% B
-
5-35 min: Linear gradient to 50% A, 50% B
-
35-40 min: Linear gradient to 10% A, 90% B
-
40-45 min: Hold at 10% A, 90% B
-
45-50 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 1-5 mL, depending on the concentration.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time.
-
-
Purity Confirmation:
-
Analyze the collected fraction using analytical HPLC to confirm purity (>98%).
-
Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
-
Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of the purified this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Use ascorbic acid as a positive control.
-
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of each concentration of the sample and the standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Mandatory Visualization
Caption: Experimental workflow for the isolation and analysis of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on this compound are limited, its structural components, p-hydroxyphenethyl alcohol and vanillic acid, have well-documented biological activities. Vanillic acid, in particular, has been shown to possess anti-inflammatory and anticancer properties, often linked to its ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Anti-inflammatory Activity:
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or pathogens, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Vanillic acid has been reported to inhibit the activation of NF-κB, potentially by preventing the degradation of IκBα.
Anticancer Activity:
The constitutive activation of the NF-κB pathway is a hallmark of many types of cancer. It promotes cancer cell proliferation, survival, angiogenesis, and metastasis. By inhibiting NF-κB activation, compounds like vanillic acid can potentially suppress tumor growth. Vanillin, a closely related compound, has been shown to induce apoptosis in cancer cells through the activation of the ASK1-p38 MAPK pathway and by promoting mitochondrial damage and the generation of reactive oxygen species (ROS).[1]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
p-Hydroxyphenethyl Vanillate: Application Notes for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl vanillate (B8668496), also known as 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate, is a phenolic compound that combines the structural features of p-hydroxyphenethyl alcohol and vanillic acid. While it is identified as a constituent in some traditional medicinal sources, such as Gastrodia elata, extensive pharmacological research dedicated specifically to this ester is limited. However, based on the well-documented bioactivities of its parent molecules, p-hydroxyphenethyl vanillate holds potential as a standard for research in several key areas, including antioxidant, anti-inflammatory, and neuroprotective activities.
These application notes provide a comprehensive overview of the potential pharmacological applications of this compound, detailed protocols for its evaluation, and a summary of its physicochemical properties. The information is intended to serve as a foundational resource for researchers investigating its therapeutic potential.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in pharmacological research.
| Property | Data | Source(s) |
| Chemical Name | 2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 1539303-03-1 | [1] |
| Molecular Formula | C₁₆H₁₆O₅ | [1] |
| Molecular Weight | 288.29 g/mol | [1] |
| Appearance | Oil | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For higher solubility in aqueous solutions, warming the tube at 37°C and using an ultrasonic bath is recommended. | [1] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months. | [1] |
| Purity | >98% | [1] |
Note: For all experimental procedures, it is recommended to prepare fresh dilutions from a stock solution on the day of the experiment to ensure accuracy and stability.
Potential Pharmacological Applications & Experimental Protocols
Based on the known activities of vanillin (B372448) and other related phenolic compounds, this compound is a candidate for investigation in the following areas:
Antioxidant Activity
The phenolic hydroxyl groups in the structure of this compound suggest it may possess significant antioxidant properties by acting as a free radical scavenger.
Table 2: In Vitro Antioxidant Activity of this compound (Hypothetical Data)
| Assay | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| DPPH Radical Scavenging | Data to be determined | Ascorbic Acid (Value) |
| ABTS Radical Scavenging | Data to be determined | Trolox (Value) |
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
Add 10 µL of each concentration of the test compound or control to 1 mL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Anti-inflammatory Activity
The structural similarity to vanillin, which is known to possess anti-inflammatory properties, suggests that this compound may inhibit inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | Data to be determined | Dexamethasone (Value) |
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
-
Cell Viability (MTT Assay):
-
Perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
-
-
Calculation:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC₅₀ value.
-
References
Application Notes and Protocols for In Vitro Antioxidant Assays of p-Hydroxyphenethyl Vanillate (DPPH & ABTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antioxidant Assays
Antioxidant assays are crucial for the screening and characterization of compounds that can mitigate oxidative stress by neutralizing free radicals. The DPPH and ABTS assays are popular spectrophotometric methods due to their simplicity, reliability, and applicability to a wide range of substances.[1]
-
DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by a decrease in absorbance at approximately 517 nm.[1]
-
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at around 734 nm.[2][3]
Data Presentation: Antioxidant Activity of Structurally Related Compounds
As of December 2025, specific IC50 values for p-Hydroxyphenethyl vanillate (B8668496) in DPPH and ABTS assays are not prominently reported in publicly accessible scientific literature. However, the antioxidant activities of its structural precursors and related phenolic compounds have been documented. The following tables summarize the reported IC50 values for these compounds, providing a valuable reference for anticipating the potential antioxidant capacity of p-Hydroxyphenethyl vanillate.
Table 1: DPPH Radical Scavenging Activity of Compounds Structurally Related to this compound
| Compound | IC50 (µg/mL) | Molar Concentration for IC50 (µM) | Reference Compound | IC50 of Reference (µg/mL) |
| Vanillin | Not specified | At 1 mM, 22.9% scavenging | Trolox | Not specified |
| o-Vanillin | Not specified | At 1 mM, 66.4% scavenging | Trolox | Not specified |
| Vanillic Acid | > 100 | > 594.7 | Ascorbic Acid | 5.2 ± 0.1 |
| p-Hydroxybenzyl alcohol | Not specified | Powerful scavenger | Not specified | Not specified |
| Ethyl Acetate Fraction (containing various phenolics) | 14.31 ± 0.03 | Not applicable | Ascorbic Acid | 4.97 ± 0.03 |
| Butanol Fraction (containing various phenolics) | 16.78 ± 0.17 | Not applicable | Ascorbic Acid | 4.97 ± 0.03 |
Table 2: ABTS Radical Cation Scavenging Activity of Compounds Structurally Related to this compound
| Compound | IC50 (µg/mL) | Molar Concentration for IC50 (µM) | Reference Compound | IC50 of Reference (µg/mL) |
| Ethyl Acetate Fraction (containing various phenolics) | 2.10 | Not applicable | Trolox | 2.34 |
| Butanol Fraction (containing various phenolics) | 3.21 | Not applicable | Trolox | 2.34 |
| Methanol (B129727) Extract (containing various phenolics) | 3.72 | Not applicable | Trolox | 2.34 |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the free radical scavenging activity of a test compound, such as this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol (B145695), analytical grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, light-protected container.
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control at the same concentrations.
-
-
Assay Protocol:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or standard to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Workflow for DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This protocol details the procedure for measuring the antioxidant activity of a compound by its ability to scavenge the ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (or ammonium (B1175870) persulfate)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be used for the assay.
-
-
Preparation of Test Sample and Standard Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare solutions of the positive control (Trolox) at similar concentrations.
-
-
Assay Protocol:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or standard to the respective wells.
-
For the blank, add 10 µL of the solvent.
-
Shake the plate gently and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Workflow for ABTS radical cation decolorization assay.
Signaling Pathways and Logical Relationships
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. This process is a fundamental chemical reaction rather than a complex biological signaling pathway. The logical relationship is a direct interaction between the antioxidant and the radical species.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
References
Application Notes and Protocols for Cell-based Assays: Evaluating the Anti-inflammatory Activity of p-Hydroxyphenethyl vanillate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel anti-inflammatory agents is a key focus of drug discovery. Phenolic compounds, widely found in plants, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[2][3]
p-Hydroxyphenethyl vanillate (B8668496) is a phenolic compound whose anti-inflammatory potential can be systematically evaluated using a series of robust cell-based assays. These in vitro models provide a controlled environment to dissect the molecular mechanisms by which a compound modulates inflammatory responses. This document provides detailed protocols for a panel of cell-based assays designed to characterize the anti-inflammatory effects of p-Hydroxyphenethyl vanillate, focusing on its impact on key signaling pathways and the production of inflammatory mediators. The primary cell models used are murine macrophage (RAW 264.7) and human monocytic (THP-1) cell lines, which are well-established for studying inflammation upon stimulation with lipopolysaccharide (LPS).[4][5]
Key Inflammatory Signaling Pathways
The inflammatory cascade is orchestrated by complex signaling networks within immune cells. Two pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways are activated by stimuli like LPS and lead to the transcription of genes encoding pro-inflammatory cytokines and mediators.[8]
NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammatory responses.[6][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[6][10]
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are crucial kinases that regulate cellular responses to a variety of external stimuli.[11] In the context of inflammation, these pathways are activated by cytokines and PAMPs like LPS. Activation involves a cascade of phosphorylation events, culminating in the activation of transcription factors such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory genes.[7] Therefore, the MAPK pathway is a key target for anti-inflammatory therapies.[7]
Experimental Workflow and Protocols
A systematic approach is essential for evaluating the anti-inflammatory activity of a test compound. The workflow begins with assessing cytotoxicity to determine a non-toxic working concentration range, followed by functional assays to measure the inhibition of key inflammatory markers.
References
- 1. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Vanillin and its Main Metabolites to Regulate the Inflammatory Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryworldconference.com [chemistryworldconference.com]
- 5. Elucidation of The Anti-Inflammatory Effect of Vanillin In Lps-Activated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
p-Hydroxyphenethyl Vanillate: Application Notes for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxyphenethyl vanillate (B8668496) is a phenolic ester formed from the condensation of vanillic acid and p-hydroxyphenethyl alcohol. As a member of the phenolic ester class, it holds potential for unique biological activities that may differ from its individual constituents. This document provides an overview of the potential applications of p-hydroxyphenethyl vanillate in drug discovery and development, based on the known biological activities of its parent molecules, vanillic acid and p-hydroxyphenethyl alcohol (a derivative of tyrosol). While direct experimental data on this compound is limited in publicly available literature, the information on its precursors provides a foundation for hypothesizing its potential therapeutic applications and for designing experimental protocols to evaluate its efficacy.
Predicted Biological Activities and Therapeutic Potential
Based on the activities of vanillic acid and related phenolic compounds, this compound is predicted to exhibit the following pharmacological effects:
-
Anti-inflammatory Activity: Vanillic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways such as NF-κB and MAPK.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant capacity. Vanillic acid and its derivatives can scavenge free radicals, which is a crucial mechanism in preventing cellular damage associated with various chronic diseases.
-
Anticancer Activity: Vanillin and its derivatives have demonstrated antiproliferative effects on various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of cancer cell growth.
Data Presentation: Biological Activities of Related Compounds
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the reported biological activities of its precursors and related molecules to guide future research.
| Compound | Biological Activity | Cell Line / Model | IC50 / Effective Concentration | Reference |
| Vanillin | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | 0.05 - 0.4 mg/mL (significantly reduced NO, TNF-α, IL-1β, IL-6) | [1] |
| Vanillin | Antiproliferative | HeLa cells | Not specified, but showed inhibition of cell proliferation | [2] |
| Vanillic Acid | Anti-inflammatory | Murine models of inflammatory pain | Not specified, but inhibited pain-like behavior and mechanical hyperalgesia | [3] |
| Vanillic Acid | Antioxidant (HOCl scavenging) | Non-cellular assay | SC50 = 1.30 µg/mL | |
| Vanillic Acid | Antioxidant (H2O2 scavenging) | Non-cellular assay | SC50 = 10.40 µg/mL | |
| Vanillic Acid | Anti-glycation | Non-cellular assay | IC50 = 46.4 µg/mL | |
| Hydroxytyrosol | Antiproliferative | Breast (MDA, MCF-7), Prostate (LNCap, PC3), Colon (SW480, HCT116) cancer cell lines | Inhibition observed at various levels | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activities of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is designed to determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the positive control, use ascorbic acid or Trolox at various concentrations.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells without LPS stimulation will serve as a negative control.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antiproliferative Activity Assessment: MTT Assay
This protocol is used to evaluate the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, HeLa, A549)
-
Appropriate cell culture medium with supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
Cell incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathway Visualization
The potential mechanisms of action for this compound are likely to involve the modulation of key inflammatory and cell survival signaling pathways, as suggested by the activities of its parent compounds.
References
- 1. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanillin-derived antiproliferative compounds influence Plk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Hydroxyphenethyl Vanillate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of p-Hydroxyphenethyl vanillate (B8668496).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing p-Hydroxyphenethyl vanillate?
A1: The most common and direct method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of vanillic acid with p-hydroxyphenethyl alcohol (also known as tyrosol).
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include achieving a high yield due to the equilibrium nature of the Fischer-Speier esterification, the potential for side reactions involving the phenolic hydroxyl groups on both reactants, and difficulties in purifying the final product from unreacted starting materials and byproducts.
Q3: How can I drive the esterification reaction towards a higher yield of this compound?
A3: To maximize the yield, it is crucial to remove water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water. Using an excess of one of the reactants, typically the less expensive one, can also shift the equilibrium towards the product.
Q4: Are there alternative methods to Fischer-Speier esterification for this synthesis?
A4: Yes, alternative methods that can offer higher yields and milder reaction conditions include using activated derivatives of vanillic acid, such as its acyl chloride. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can also be employed to facilitate the esterification under more controlled conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction due to equilibrium. 2. Inactive catalyst. 3. Insufficient reaction time or temperature. | 1. Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves. 2. Use a fresh or properly stored acid catalyst (e.g., concentrated H₂SO₄, p-TsOH). 3. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC. |
| Formation of Side Products | 1. Etherification of the phenolic hydroxyl groups. 2. Self-esterification of vanillic acid or p-hydroxyphenethyl alcohol. | 1. Consider protecting the phenolic hydroxyl groups before esterification, followed by a deprotection step. 2. Use milder reaction conditions or an alternative synthetic route, such as using an activated vanillic acid derivative. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Optimize the reaction to drive it to completion. 2. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the product from impurities. |
| Product Degradation | 1. Harsh reaction conditions (e.g., high temperature, strong acid). | 1. Use a milder acid catalyst or a coupling agent-mediated esterification. 2. Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating. |
Data Presentation: Reaction Condition Optimization
The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is representative and can be used as a starting point for optimization.
| Entry | Catalyst | Molar Ratio (Vanillic Acid:p-Hydroxyphenethyl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 1:1.2 | 120 | 8 | 63.98[1] |
| 2 | p-TsOH | 1:1.5 | 110 | 12 | [Insert experimental data] |
| 3 | DCC/DMAP | 1:1 | 25 | 24 | [Insert experimental data] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Vanillic Acid and p-Hydroxyphenethyl Alcohol
This protocol is adapted from the general principles of Fischer-Speier esterification.
Materials:
-
Vanillic acid
-
p-Hydroxyphenethyl alcohol (Tyrosol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add vanillic acid (1 equivalent), p-hydroxyphenethyl alcohol (1.2 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 5 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Purification of p-Hydroxyphenethyl Vanillate by Chromatography
Welcome to the technical support center for the purification of p-Hydroxyphenethyl vanillate (B8668496). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take before attempting to purify p-Hydroxyphenethyl vanillate by column chromatography?
A1: Before proceeding with column chromatography, it is crucial to develop an effective separation method using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system (eluent) to separate your target compound from impurities. A good starting point is to test various ratios of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).
Q2: My this compound sample appears as a streak rather than a distinct spot on the TLC plate. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Applying too much of your sample to the TLC plate can lead to streaking. Try diluting your sample and spotting a smaller amount.
-
Inappropriate solvent system: The polarity of your solvent system may not be suitable for your compound. If the solvent is too polar, the compound may travel with the solvent front, causing streaking. Conversely, if it's not polar enough, the compound may not move from the baseline. Experiment with different solvent ratios.
-
Acidic or basic nature of the compound: this compound has phenolic hydroxyl groups, which can interact strongly with the silica (B1680970) gel. Adding a small amount of a modifier to your eluent, such as acetic acid or formic acid (for acidic compounds) or triethylamine (B128534) (for basic impurities), can often resolve streaking issues.
Q3: The spots on my TLC plate are not moving from the baseline. How can I resolve this?
A3: If your compound remains at the baseline, your eluent is not polar enough to move it up the silica gel plate. You need to increase the polarity of your mobile phase. You can do this by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
Q4: During column chromatography, my this compound is eluting too quickly with the solvent front. What should I do?
A4: If your compound elutes with the solvent front, the eluent is too polar. This results in poor separation as all components of the mixture will travel through the column quickly. To remedy this, decrease the polarity of your eluent by reducing the proportion of the polar solvent.
Q5: I am not getting good separation between this compound and an impurity. What are my options?
A5: Achieving good separation between compounds with similar polarities can be challenging. Here are a few strategies:
-
Optimize the solvent system: Fine-tune the ratio of your solvents. Sometimes, a small change in polarity can significantly improve separation. You can also try a different solvent system altogether.
-
Use a longer column: A longer chromatography column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.
-
Gradient elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography run (gradient elution). This can help to first elute the less polar impurities and then increase the polarity to elute your target compound, leaving the more polar impurities on the column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Solvent system is too polar. | Decrease the polarity of the eluent. | |
| Compound is acidic/basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. | |
| Spots remain at the baseline (Rf ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent in the eluent system. |
| Spots run with the solvent front (Rf ≈ 1) | Eluent is too polar. | Decrease the proportion of the polar solvent in the eluent system. |
| Poor separation of spots | Solvent system is not optimal. | Test different solvent systems or fine-tune the ratio of the current system. |
| Co-eluting impurities. | Consider using a two-dimensional TLC technique to check for hidden spots. | |
| No spots visible | Sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active. | Use a staining reagent (e.g., vanillin (B372448) stain, potassium permanganate) to visualize the spots. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | Inappropriate solvent system. | Optimize the eluent using TLC first. An ideal Rf for the target compound is around 0.25-0.35. |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Sample was loaded improperly. | Load the sample in a small volume of a weak solvent to ensure a narrow starting band. | |
| Compound elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent. |
| Compound elutes too slowly or not at all | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
| Cracked or channeled column bed | Silica gel was not packed properly or the column ran dry. | Repack the column. Never let the solvent level drop below the top of the silica gel. |
| Low recovery of the compound | Compound is adsorbing irreversibly to the silica gel. | Add a small amount of a competing agent (e.g., a few drops of methanol) to the eluent. |
| The compound is unstable on silica gel. | Consider using a different stationary phase like alumina (B75360) or a reversed-phase silica gel. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for this compound
-
Preparation of the TLC Plate:
-
On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. This will be your baseline.
-
Mark the points on the baseline where you will spot your sample.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot a small amount of the dissolved sample onto the marked points on the baseline. Keep the spots as small as possible.
-
-
Developing the TLC Plate:
-
Pour a small amount (about 0.5 cm deep) of your chosen eluent into a developing chamber. A good starting eluent is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp (254 nm). This compound should be UV active.
-
Alternatively, stain the plate using a vanillin staining solution followed by gentle heating.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane).
-
Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for TLC streaking issues.
Technical Support Center: Stability of p-Hydroxyphenethyl vanillate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of p-Hydroxyphenethyl vanillate (B8668496) in solution.
Troubleshooting Guides
Problem: Rapid degradation of p-Hydroxyphenethyl vanillate observed in aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the solution to a slightly acidic range (pH 4-6). Use a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain the pH. | Reduced rate of hydrolysis of the ester linkage, a primary degradation pathway. |
| Exposure to Light | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions when possible. | Minimized photodegradation, which can occur through radical-mediated pathways. |
| High Temperature | Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Avoid repeated freeze-thaw cycles. | Decreased rate of thermally induced degradation reactions. |
| Presence of Oxidizing Agents | Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. Consider adding a suitable antioxidant. | Prevention of oxidative degradation of the phenolic hydroxyl groups. |
| Microbial Contamination | Filter-sterilize the solution using a 0.22 µm filter, especially for long-term storage. Work in a sterile environment when handling the solution. | Prevention of enzymatic degradation by microbial contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl groups.
-
Hydrolysis: The ester bond is susceptible to cleavage, especially under acidic or basic conditions, yielding p-hydroxyphenethyl alcohol and vanillic acid.
-
Oxidation: The phenolic hydroxyl groups can be oxidized, particularly in the presence of oxygen, light, or metal ions, leading to the formation of colored degradation products.
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: Based on the stability of similar phenolic esters, a slightly acidic pH range of 4-6 is recommended to minimize hydrolysis. Both strongly acidic and alkaline conditions can catalyze the degradation of the ester bond.
Q3: How should I store my this compound stock solution?
A3: For optimal stability, stock solutions should be prepared in a suitable organic solvent (e.g., ethanol (B145695) or DMSO), protected from light by using amber vials, and stored at or below -20°C. For aqueous solutions, prepare them fresh whenever possible. If short-term storage is necessary, keep the solution at 2-8°C and protected from light.
Q4: Are there any recommended antioxidants to prevent the oxidation of this compound?
A4: While specific studies on this compound are limited, common antioxidants used for stabilizing phenolic compounds in solution include ascorbic acid, butylated hydroxytoluene (BHT), and ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation. The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact compound from its potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Calculate the percentage of degradation for each stress condition.
| Stress Condition | Typical Reagent/Condition | Duration | Temperature |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp |
| Thermal | Dry Heat | 48 hours | 80°C |
| Photolytic | ICH Q1B compliant light source | As per guidelines | Room Temp |
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
Overcoming challenges in the enzymatic synthesis of p-Hydroxyphenethyl vanillate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enzymatic synthesis of p-hydroxyphenethyl vanillate (B8668496).
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to provide targeted solutions for your experiments.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the enzymatic synthesis of p-hydroxyphenethyl vanillate can stem from several factors. A primary consideration is the equilibrium of the esterification reaction, which can be shifted towards product formation by removing the water byproduct. Additionally, substrate inhibition, suboptimal reaction conditions, or enzyme deactivation can significantly impact yield.
Troubleshooting Steps:
-
Water Removal: The accumulation of water can drive the reaction backward through hydrolysis.[1]
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction medium to adsorb water as it is formed. Alternatively, perform the reaction under vacuum to facilitate water removal.
-
-
Substrate Molar Ratio: An equimolar ratio of vanillic acid and p-hydroxyphenethyl alcohol may not be optimal.
-
Solution: Vary the molar ratio of the substrates. An excess of one substrate, typically the less expensive or more stable one, can drive the reaction forward. Ratios of alcohol to acid from 1:1.5 to 1:5 have been shown to improve yields in similar esterifications.
-
-
Enzyme Loading: Insufficient or excessive enzyme concentration can lead to low yield.
-
Solution: Optimize the enzyme loading. Start with a concentration of 1-10% (w/w) of the total substrate weight and perform small-scale experiments to determine the optimal amount.
-
-
Solvent Selection: The choice of solvent significantly affects enzyme activity and substrate solubility.
-
Solution: Screen different organic solvents. Non-polar solvents like hexane (B92381), heptane, or toluene (B28343) are often preferred for lipase-catalyzed esterifications. For substrates with poor solubility in non-polar solvents, solvents like tert-butanol (B103910) or 2-methyl-2-butanol (B152257) can be effective.
-
-
Temperature: The reaction temperature influences both the enzyme's catalytic activity and its stability.
-
Solution: Determine the optimal temperature for your specific lipase (B570770). Most lipases used for esterification have an optimal temperature range of 40-60°C. Temperatures that are too high can lead to enzyme denaturation.
-
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common challenge. In the synthesis of this compound, potential byproducts include self-esterification of vanillic acid or the formation of other esters if impurities are present in the substrates.
Troubleshooting Steps:
-
Substrate Purity: Impurities in the vanillic acid or p-hydroxyphenethyl alcohol can lead to side reactions.
-
Solution: Ensure high purity of your starting materials. Use analytical techniques like NMR or HPLC to verify the purity before starting the synthesis.
-
-
Enzyme Specificity: The lipase you are using may have broad specificity, leading to unwanted reactions.
-
Solution: If byproduct formation is significant, consider screening different lipases. Lipases from different sources (e.g., Candida antarctica B, Rhizomucor miehei) can exhibit different selectivities.
-
-
Reaction Time: Prolonged reaction times can sometimes lead to the accumulation of byproducts.
-
Solution: Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time that maximizes product formation while minimizing byproduct accumulation.
-
Q3: My immobilized enzyme is losing activity after a few cycles. How can I improve its reusability?
A3: Loss of activity in immobilized enzymes can be due to several factors, including enzyme leaching from the support, denaturation, or fouling of the support material.
Troubleshooting Steps:
-
Immobilization Method: The method used for immobilization can affect the stability of the enzyme attachment.
-
Solution: If using physical adsorption, consider covalent immobilization to create a stronger bond between the enzyme and the support.
-
-
Washing Procedure: Harsh washing conditions between cycles can damage the enzyme.
-
Solution: Use mild washing conditions. Wash the immobilized enzyme with a suitable organic solvent (the same as the reaction solvent) at a moderate temperature to remove residual substrates and products without denaturing the enzyme.
-
-
Support Material: The choice of support material can influence enzyme stability.
-
Solution: Experiment with different support materials. Macroporous resins are commonly used for lipase immobilization and often provide good stability.
-
-
Solvent Effects: Some organic solvents can strip the essential water layer from the enzyme or cause denaturation over time.
-
Solution: Choose a solvent that is known to be compatible with your lipase and promotes stability. Hydrophobic solvents are generally less denaturing than polar ones.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended enzyme for the synthesis of this compound?
A1: Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435, is a widely used and highly effective catalyst for a broad range of esterification reactions, including those involving phenolic compounds. Its high activity, stability in organic solvents, and broad substrate specificity make it an excellent starting point for your experiments.
Q2: What is the optimal water activity (a_w) for this reaction?
A2: The optimal water activity is crucial for maximizing lipase activity in organic media. While the ideal a_w can vary depending on the specific lipase and reaction conditions, for esterification reactions, a low water activity is generally preferred to favor synthesis over hydrolysis.[1] It is recommended to use dried solvents and add molecular sieves to maintain a low water environment.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by tracking the consumption of the reactants (vanillic acid and p-hydroxyphenethyl alcohol) and the formation of the product (this compound). This can be effectively done using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile or after derivatization.
Q4: What is a suitable method for the purification of this compound?
A4: After the reaction, the immobilized enzyme can be removed by simple filtration. The product can then be purified from the reaction mixture using the following steps:
-
Solvent Evaporation: Remove the reaction solvent under reduced pressure.
-
Column Chromatography: The crude product can be purified using silica (B1680970) gel column chromatography. A solvent system of hexane and ethyl acetate (B1210297) in a suitable ratio (e.g., starting with a low polarity mixture and gradually increasing the polarity) is typically effective for separating the ester product from unreacted starting materials and any byproducts.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the lipase-catalyzed synthesis of phenolic esters, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Phenolic Esters
| Parameter | Typical Range | Reference |
| Enzyme | Novozym 435 (CALB) | General literature |
| Enzyme Loading | 1 - 20% (w/w of substrates) | [2][3] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | [4][5] |
| Temperature | 30 - 70 °C | [6][7] |
| Solvent | Hexane, Toluene, tert-Butanol, 2-Me-2-BuOH | [4] |
| Water Removal | Molecular Sieves (3Å or 4Å), Vacuum | [4] |
| Reaction Time | 4 - 72 hours |
Table 2: Influence of Solvent on Conversion Yield for Phenolic Ester Synthesis
| Solvent | Log P | Typical Conversion Yield | Reference |
| n-Hexane | 3.5 | High | |
| Toluene | 2.5 | High | |
| tert-Butanol | 0.8 | Moderate to High | [4] |
| Acetonitrile | -0.33 | Low to Moderate | |
| Acetone | -0.23 | Low |
Detailed Experimental Protocol
This protocol provides a general methodology for the enzymatic synthesis of this compound using immobilized lipase. Optimization of specific parameters will be necessary to achieve the best results.
Materials:
-
Vanillic acid
-
p-Hydroxyphenethyl alcohol (Tyrosol)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butanol or toluene)
-
Activated molecular sieves (3Å or 4Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 2 hours and cool down in a desiccator before use.
-
Activate molecular sieves by heating them in an oven at 250°C for at least 4 hours.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve vanillic acid (1 mmol) and p-hydroxyphenethyl alcohol (1.5 mmol, 1.5 equivalents) in the chosen anhydrous organic solvent (e.g., 10 mL of tert-butanol).
-
Add activated molecular sieves (approximately 1 g) to the reaction mixture.
-
Add the immobilized lipase (e.g., Novozym 435, 100 mg, 10% w/w of total substrates).
-
-
Reaction Execution:
-
Seal the reaction vessel tightly.
-
Place the vessel in a shaking incubator or on a magnetic stirrer with heating set to the desired temperature (e.g., 60°C).
-
Allow the reaction to proceed with constant agitation for a set period (e.g., 24-48 hours).
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 4-6 hours), take a small aliquot of the reaction mixture.
-
Analyze the aliquot by TLC or HPLC to monitor the consumption of reactants and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences [escholarship.org]
- 3. Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate | Semantic Scholar [semanticscholar.org]
- 4. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Side reactions in the chemical synthesis of p-Hydroxyphenethyl vanillate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of p-Hydroxyphenethyl vanillate (B8668496). It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of p-Hydroxyphenethyl vanillate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or an ineffective catalyst. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or gradually increase the temperature if the starting materials are still present. - Catalyst Selection: For Fischer esterification, ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and used in an appropriate amount. For coupling reactions, use a reliable agent like DCC or EDC with a catalytic amount of DMAP. |
| Side Reactions: Competing reactions can consume the starting materials or the desired product. | - Control Reaction Conditions: Carefully control the temperature to minimize side reactions like ether formation from tyrosol or self-esterification of vanillic acid. - Use of Protecting Groups: To prevent reactions at the phenolic hydroxyl groups, consider protecting them before the esterification and deprotecting them as a final step.[1] | |
| Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps. | - Optimize Extraction: Ensure the correct pH is used during aqueous work-up to minimize the solubility of the product in the aqueous phase. - Careful Purification: Use appropriate column chromatography conditions (see below) and handle fractions carefully to avoid loss of product. | |
| Presence of Impurities in the Final Product (Confirmed by NMR/TLC) | Unreacted Starting Materials: The reaction did not go to completion. | - Drive the Reaction to Completion: Use a Dean-Stark apparatus to remove water in Fischer esterification or use a larger excess of one of the reactants.[2] - Purification: Unreacted starting materials can usually be removed by column chromatography. |
| Formation of N-Acylurea (in DCC coupling): A common byproduct of DCC coupling reactions. | - Purification: N,N'-dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. However, trace amounts may require careful column chromatography.[3] Using a water-soluble carbodiimide (B86325) like EDC can simplify removal of the urea (B33335) byproduct during aqueous work-up. | |
| Formation of Symmetric Anhydride (B1165640) of Vanillic Acid: Can occur when using coupling agents. | This anhydride is also a good acylating agent and will eventually react to form the desired product, but its transient formation might be observed. | |
| Formation of Tyrosol Ether: Dehydration of p-hydroxyphenethyl alcohol (tyrosol) under acidic conditions. | - Milder Conditions: Use a lower reaction temperature or a milder acid catalyst. | |
| Difficulty in Purifying the Product by Column Chromatography | Poor Separation: The product and impurities have similar polarities. | - Optimize Solvent System: Systematically test different solvent systems for TLC to find one that provides good separation between the product and impurities. A gradient elution in column chromatography might be necessary.[4] |
| Peak Tailing: The phenolic hydroxyl groups can interact with the silica (B1680970) gel. | - Use of Additives: Add a small amount of acetic acid or triethylamine (B128534) to the eluent to suppress the interaction with silica gel. - Alternative Stationary Phase: Consider using a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the esterification of vanillic acid and p-hydroxyphenethyl alcohol (tyrosol). The two primary approaches are:
-
Fischer-Speier Esterification: This is a classic method that involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), often with heating.[2] To drive the reaction to completion, water is typically removed, for instance, by using a Dean-Stark apparatus.[2]
-
Coupling Agent-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, allowing it to react with the alcohol under milder conditions. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.
Q2: What are the key starting materials and where can they be obtained?
A2: The primary precursors are vanillic acid and p-hydroxyphenethyl alcohol (tyrosol). Vanillic acid can be synthesized from vanillin (B372448) through oxidation.[1] Tyrosol is naturally available, for example in olive oil, or can be synthesized through various chemical routes.[1]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, always follow standard laboratory safety procedures.
-
DCC is a potent allergen and sensitizer. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Strong acids like sulfuric acid are corrosive and should be handled with care.
-
Organic solvents are often flammable and should be used in a well-ventilated area, away from ignition sources.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (vanillic acid and tyrosol) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q5: What is the best way to purify the crude this compound?
A5: Column chromatography is the most common method for purifying this compound.[1]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate) is commonly employed. The optimal ratio should be determined by TLC to achieve good separation. A gradient elution, where the polarity of the eluent is gradually increased, can be very effective.[4]
Q6: What are the expected NMR peaks for this compound?
A6: While a specific spectrum should be acquired for confirmation, you can generally expect to see signals corresponding to the aromatic protons of both the vanillate and the p-hydroxyphenethyl moieties, the methoxy (B1213986) group protons on the vanillate ring, and the two methylene (B1212753) groups of the ethyl chain. The chemical shifts of any residual solvents used in the synthesis or purification should also be considered when analyzing the spectrum.[5][6][7][8][9]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol provides a general procedure for the acid-catalyzed esterification of vanillic acid with p-hydroxyphenethyl alcohol.
Materials:
-
Vanillic acid
-
p-Hydroxyphenethyl alcohol (tyrosol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add vanillic acid (1 equivalent), p-hydroxyphenethyl alcohol (1.2 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the vanillic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: DCC Coupling Esterification
This protocol outlines a procedure for the esterification using DCC as a coupling agent.
Materials:
-
Vanillic acid
-
p-Hydroxyphenethyl alcohol (tyrosol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography
Procedure:
-
Dissolve vanillic acid (1 equivalent), p-hydroxyphenethyl alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of dry dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. This compound | 1539303-03-1 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of p-Hydroxyphenethyl Vanillate for Long-Term Storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the long-term storage and stability of p-Hydroxyphenethyl vanillate (B8668496) (HPV). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and storage of p-Hydroxyphenethyl vanillate.
Question: My HPV solution is showing a significant decrease in purity over a short period. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of HPV in solution is often attributed to hydrolysis or oxidation. The ester linkage in HPV is susceptible to cleavage, especially in non-neutral pH conditions. Additionally, the phenolic hydroxyl groups can be prone to oxidation.
Troubleshooting Steps:
-
pH Control: Ensure your solvent system is buffered to a neutral or slightly acidic pH (pH 4-6). Avoid alkaline conditions which can catalyze ester hydrolysis.
-
Solvent Selection: Use aprotic solvents or solvents with low water content if your experimental design allows. If aqueous solutions are necessary, prepare them fresh and consider the use of co-solvents to reduce water activity.
-
Inert Atmosphere: For storage of solutions, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Antioxidant Addition: Consider the addition of a small amount of a compatible antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to quench free radicals.[1][2][3]
Question: I am observing the formation of a precipitate in my solid HPV sample during long-term storage. What could be the reason?
Answer: Precipitate formation in a solid sample could indicate degradation into less soluble products or polymorphic transformation. Moisture is a common culprit that can accelerate these processes.
Troubleshooting Steps:
-
Moisture Control: Store solid HPV in a desiccator with a suitable desiccant to maintain a low humidity environment.[4][5][6]
-
Temperature Control: Store at controlled, cool temperatures as recommended on the product datasheet.[7] Avoid temperature cycling which can promote physical changes.
-
Light Protection: Store the sample in an amber vial or in the dark to prevent photodegradation.
Question: What are the expected degradation products of HPV?
Answer: Based on its chemical structure, the primary degradation products of HPV are expected to be vanillic acid and p-hydroxyphenethyl alcohol, resulting from the hydrolysis of the ester bond. Further degradation of these products can also occur. Oxidative degradation may lead to the formation of colored quinone-type structures.[8][9]
Quantitative Data Summary
The following tables provide a summary of hypothetical data from forced degradation studies on this compound. These tables are for illustrative purposes to guide experimental design and data interpretation.
Table 1: Effect of pH on HPV Degradation in Aqueous Solution at 40°C
| pH | Initial Purity (%) | Purity after 7 days (%) | Degradation (%) | Major Degradants Identified |
| 2.0 | 99.8 | 95.2 | 4.6 | Vanillic Acid, p-Hydroxyphenethyl alcohol |
| 4.0 | 99.7 | 98.1 | 1.6 | Vanillic Acid, p-Hydroxyphenethyl alcohol |
| 7.0 | 99.8 | 97.5 | 2.3 | Vanillic Acid, p-Hydroxyphenethyl alcohol |
| 9.0 | 99.6 | 85.3 | 14.3 | Vanillic Acid, p-Hydroxyphenethyl alcohol |
Table 2: Effect of Temperature on Solid-State HPV Degradation at 60% Relative Humidity
| Temperature | Initial Purity (%) | Purity after 30 days (%) | Degradation (%) |
| 4°C | 99.9 | 99.8 | 0.1 |
| 25°C | 99.8 | 98.9 | 0.9 |
| 40°C | 99.7 | 96.5 | 3.2 |
| 60°C | 99.8 | 92.1 | 7.7 |
Table 3: Effect of Oxidative Stress on HPV Degradation in Solution (pH 7, 25°C)
| Oxidizing Agent | Initial Purity (%) | Purity after 24 hours (%) | Degradation (%) |
| Control (No Agent) | 99.8 | 99.7 | 0.1 |
| 3% H₂O₂ | 99.7 | 88.4 | 11.3 |
| Air Exposure | 99.8 | 97.2 | 2.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of HPV under various stress conditions to understand its intrinsic stability.[10][11][12][13][14]
Materials:
-
This compound (HPV)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH) solutions (0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid or acetic acid
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of HPV (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of HPV (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Add 3% H₂O₂ and incubate at room temperature.
-
Withdraw aliquots at specified time points and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid HPV in a controlled temperature oven (e.g., 80°C).
-
Analyze the sample at specified time points.
-
-
Photodegradation:
-
Expose a solution and solid sample of HPV to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
Analyze both samples after the exposure period.
-
-
Analysis:
-
Quantify the amount of HPV remaining and any degradation products formed using a validated stability-indicating HPLC method. An example method is provided below.
-
Protocol 2: Stability-Indicating HPLC Method for HPV
Objective: To develop a quantitative analytical method to separate HPV from its potential degradation products.[15]
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV Detector
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 260 nm Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Antioxidant and pro-oxidant activities of p-hydroxybenzyl alcohol and vanillin: effects on free radicals, brain peroxidation and degradation of benzoate, deoxyribose, amino acids and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term stabilisation potential of poly(vinylpyrrolidone) for amorphous lactose in spray-dried composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocrick.com [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. scispace.com [scispace.com]
- 12. pharmtech.com [pharmtech.com]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 15. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Consistent p-Hydroxyphenethyl Vanillate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent analysis of p-Hydroxyphenethyl vanillate (B8668496).
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC-UV and LC-MS/MS parameters for the analysis of p-Hydroxyphenethyl vanillate?
A1: For initial method development, the following parameters are recommended as a starting point. These are based on the analysis of structurally similar phenolic compounds and should be optimized for your specific instrumentation and sample matrix.
Table 1: Recommended Starting HPLC-UV Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated at 260 nm and 290 nm |
| Injection Volume | 10 µL |
Table 2: Recommended Starting LC-MS/MS Conditions (Positive ESI Mode)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺: m/z 289.1 |
| Product Ions (Q3) | m/z 167.1 (Vanillic acid moiety)m/z 123.1 (p-Hydroxyphenethyl moiety) |
| Collision Energy | Optimize between 15-30 eV |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Q2: How should I prepare standard solutions and samples for analysis?
A2: Proper preparation of standards and samples is critical for accurate and reproducible results.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1 mg/mL. Store this stock solution at -20°C in an amber vial to prevent degradation.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of your samples.
-
Sample Preparation: The appropriate sample preparation method will depend on the matrix. For plant extracts, a common procedure is solid-phase extraction (SPE) to remove interfering compounds. For formulation analysis, a simple dilution with the mobile phase may be sufficient. Always filter your final sample through a 0.22 µm syringe filter before injection to protect the analytical column.
Q3: What is the expected retention time for this compound?
A3: The retention time of this compound will vary depending on the specific chromatographic conditions. Based on its structure as a moderately polar phenethyl ester, it is expected to be well-retained on a C18 column. Under the recommended starting HPLC conditions, the retention time is anticipated to be in the range of 10-15 minutes. However, this must be confirmed experimentally by injecting a pure standard.
Troubleshooting Guides
HPLC-UV Analysis
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Secondary interactions with the column stationary phase, improper mobile phase pH, or column overload.
-
Solution:
-
Mobile Phase pH: The phenolic hydroxyl groups on this compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Acidifying the mobile phase with 0.1% formic or acetic acid will suppress the ionization of these silanol (B1196071) groups and improve peak shape.
-
Column Choice: If peak tailing persists, consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak fronting. Dilute your sample and re-inject.
-
Problem 2: Inconsistent retention times.
-
Possible Cause: Inadequate column equilibration, fluctuations in mobile phase composition, or temperature variations.
-
Solution:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.
-
Column Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.
-
LC-MS/MS Analysis
Problem 3: Low signal intensity or poor sensitivity.
-
Possible Cause: Inefficient ionization, matrix effects, or suboptimal MS/MS parameters.
-
Solution:
-
Ionization Source Optimization: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, to maximize the ionization of this compound.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve sample cleanup using techniques like SPE or liquid-liquid extraction. You can also assess matrix effects by comparing the response of the analyte in a clean solvent to the response in a matrix-spiked sample.
-
MS/MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ion selection and collision energy for the best signal.
-
Problem 4: High background noise or interfering peaks.
-
Possible Cause: Contaminated mobile phase or sample, or carryover from previous injections.
-
Solution:
-
Mobile Phase and Sample Purity: Use high-purity solvents and reagents for mobile phase preparation. Ensure that all glassware and sample vials are clean.
-
Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the injector wash method by using a stronger solvent.
-
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in methanol and make up to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent.
-
A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Protocol 2: Sample Preparation from a Plant Extract
-
Accurately weigh 1 g of the dried plant extract.
-
Add 10 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for HPLC peak tailing.
Caption: Troubleshooting flowchart for low MS signal intensity.
Scaling up the synthesis of p-Hydroxyphenethyl vanillate for preclinical studies
Technical Support Center: Scaling Up p-Hydroxyphenethyl Vanillate (B8668496) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of p-Hydroxyphenethyl vanillate (HPVAN), a compound of interest for preclinical studies due to its potential antioxidant and anti-inflammatory properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound (HPVAN)?
A1: The most direct and common method is the esterification of vanillic acid with p-hydroxyphenethyl alcohol (tyrosol). For scalability, a Fischer-Speier esterification using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is often preferred over coupling-reagent-based methods like Steglich esterification.[3][4] While Steglich esterification is effective at lab scale under mild conditions, the dicyclohexylurea (DCU) byproduct from the DCC coupling agent complicates purification on a larger scale.[3][5]
Q2: My scaled-up reaction is giving a low yield. What are the common causes?
A2: Low yields in scaled-up esterification reactions are often due to several factors:
-
Incomplete Reaction: Esterification is an equilibrium reaction.[4] At a larger scale, inefficient water removal can prevent the reaction from proceeding to completion.
-
Reagent Purity: The purity of starting materials, particularly p-hydroxyphenethyl alcohol, is critical as it can be prone to oxidation or contain impurities that inhibit the reaction.
-
Thermal Degradation: Phenolic compounds can be sensitive to prolonged heating.[6] Excessive temperature or reaction time during a Fischer esterification can lead to side reactions and degradation, reducing the yield of the desired ester.
-
Inefficient Mixing: In larger reactors, poor agitation can lead to localized temperature gradients and concentration differences, resulting in an incomplete reaction and the formation of byproducts.
Q3: I'm struggling with product purification at a multi-gram scale. Column chromatography is too slow. What are the alternatives?
A3: Column chromatography is generally not viable for large-scale purification.[7] The recommended alternative for HPVAN is recrystallization . Developing a robust recrystallization protocol is key for achieving high purity. This involves screening various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Another potential method for purifying phenolic compounds involves using basic polystyrene resins to selectively adsorb and then desorb the target molecule.[8][9]
Q4: How can I ensure batch-to-batch consistency for preclinical supplies?
A4: Achieving consistency requires strict control over all reaction parameters.
-
Raw Material Qualification: Use starting materials from a qualified vendor with a consistent purity profile.
-
Process Parameter Control: Implement strict controls for reaction temperature, stirring speed, reagent addition rates, and reaction time. Use a reactor with a temperature control unit.
-
Defined Work-Up Procedure: The aqueous work-up, including pH adjustments and extractions, must be standardized to ensure consistent removal of unreacted starting materials and catalysts.
-
Analytical Testing: Each batch must be tested against predefined specifications for purity (HPLC), identity (NMR, MS), and residual solvent content (GC).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Purity (<95% by HPLC) After Initial Work-Up | Incomplete removal of vanillic acid. | During the aqueous work-up, perform an additional wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic vanillic acid.[5] Confirm the aqueous layer is basic (pH > 8) before proceeding. |
| Residual p-hydroxyphenethyl alcohol. | Perform an additional wash with brine (saturated NaCl solution) to help remove the more polar alcohol. Ensure efficient phase separation during extractions. | |
| Formation of side products due to overheating. | Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint before significant byproduct formation occurs. | |
| Product is a Dark Oil or Waxy Solid, Not a Crystalline Solid | Presence of colored impurities from oxidation. | Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phenolic hydroxyl groups. |
| Residual solvent or moisture. | After purification, dry the product thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C) for an extended period (12-24 hours). | |
| Difficulty Filtering the DCU Byproduct (Steglich Method) | DCU is finely precipitated or partially soluble. | After the reaction is complete, cool the mixture (e.g., to 0-4 °C) for several hours to fully precipitate the DCU.[4] Adding a non-polar solvent like hexane (B92381) can sometimes help crash out the urea (B33335) byproduct before filtration. |
| Inconsistent HPLC Retention Times Between Batches | Mobile phase degradation or column variability. | Prepare fresh mobile phase for each analysis. Ensure the column is properly equilibrated before each injection sequence. Use a guard column to protect the analytical column. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis Parameters (Fischer Esterification)
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Vanillic Acid | 1.0 g (5.95 mmol) | 100.0 g (0.595 mol) |
| p-Hydroxyphenethyl Alcohol | 0.98 g (7.14 mmol, 1.2 eq) | 98.0 g (0.714 mol, 1.2 eq) |
| Catalyst (p-TsOH) | 57 mg (0.3 mmol, 5 mol%) | 5.7 g (0.03 mol, 5 mol%) |
| Solvent (Toluene) | 20 mL | 2 L |
| Reaction Temperature | 110 °C (Reflux) | 110 °C (Reflux) |
| Reaction Time | 8 hours | 16-24 hours |
| Typical Yield (Isolated) | 75-85% | 70-80% |
| Purity (Post-Recrystallization) | >99.0% | >99.0% |
Table 2: Expected Analytical Characterization Data for HPVAN
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Conforms to structure |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 287.09 |
| Purity (HPLC, 280 nm) | ≥ 98.5% |
| Melting Point | Approx. 125-128 °C |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound (100 g Scale)
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a Dean-Stark trap. Purge the system with nitrogen.
-
Reagent Charging: To the reactor, add vanillic acid (100.0 g, 0.595 mol), p-hydroxyphenethyl alcohol (98.0 g, 0.714 mol), and p-toluenesulfonic acid monohydrate (5.7 g, 0.03 mol).
-
Solvent Addition: Add toluene (B28343) (2 L) to the reactor.
-
Reaction: Begin stirring and heat the reactor jacket to maintain a gentle reflux (approx. 110-115 °C). Collect water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when no more water is collected (approx. 16-24 hours).
-
Cool Down: Cool the reaction mixture to room temperature.
-
Work-Up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 1 L)
-
Water (1 x 1 L)
-
Brine (1 x 1 L)
-
-
Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by filtration, wash with a cold ethyl acetate/hexane mixture (1:4).
-
Dry the purified product under vacuum at 45 °C to a constant weight.
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg/mL in Acetonitrile/Water (1:1)
Visualizations
Diagrams of Workflows and Pathways
Caption: Scaled-up synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low purity issues.
Caption: Hypothesized NF-κB signaling pathway inhibited by HPVAN.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of p-Hydroxyphenethyl Vanillate and Tyrosol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of natural product research, phenolic compounds have garnered significant attention for their diverse pharmacological properties. Among these, tyrosol and its derivatives are subjects of intense study. This guide provides a comparative analysis of the biological activities of p-Hydroxyphenethyl vanillate (B8668496) and tyrosol.
p-Hydroxyphenethyl vanillate is an ester formed from tyrosol and vanillic acid. Its biological activity is therefore influenced by the combined properties of these two molecules. Tyrosol , a simple phenolic alcohol, is well-documented for its antioxidant and protective effects. This comparison will delve into their respective performances in key biological assays, supported by experimental data. Due to the limited direct research on this compound, this guide will also consider the individual activities of its constituent parts—hydroxytyrosol (B1673988) (a closely related and more potent derivative of tyrosol) and vanillic acid—to provide a comprehensive theoretical comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the biological activities of tyrosol, hydroxytyrosol (as a proxy for the tyrosol moiety in this compound), and vanillic acid.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 / Activity | Reference |
| Tyrosol | DPPH | Weak activity | [1] |
| ORAC | Weaker than Hydroxytyrosol | ||
| Hydroxytyrosol | DPPH | IC50: 10-25 µg/ml | [2] |
| ABTS | Lower IC50 than Tyrosol | ||
| ORAC | 3.5-fold higher than Tyrosol | ||
| FRAP | 25-fold higher than Tyrosol | ||
| Vanillic Acid | DPPH | EC50: 2.69 mg/mL | [1] |
| ABTS | IC50: 47.4 µg/mL | [3] | |
| FRAP | 235.77 µg AAE/mg | [1] | |
| H₂O₂ Scavenging | SC50: 10.40 µg/mL | [4] | |
| HOCl Scavenging | SC50: 1.74 µg/mL | [4] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Effect | Reference |
| Tyrosol | In vivo models | Reduces pro-inflammatory cytokines | |
| Hydroxytyrosol | LPS-stimulated cells | Reduces TNF-α, IL-6, IL-1β | |
| Vanillic Acid | LPS-stimulated neutrophils | Reduces TNF-α, IL-8 | [4] |
| fMLP-stimulated neutrophils | Reduces Elastase-2 release | [4] | |
| Acetic acid-induced vascular permeability | Dose-dependent reduction | [5] | |
| Zymosan-induced leukocyte migration | Dose-dependent reduction | [5] |
Table 3: Neuroprotective Activity
| Compound | Model | Effect | Reference |
| Tyrosol | Aβ-induced toxicity in N2a cells | Protective effect | |
| Hydroxytyrosol | Salsolinol-induced oxidative stress in PC12 cells | Improved cell viability by 81.69% | [6] |
| Aβ-induced neurotoxicity | Neuroprotective | [7] | |
| Vanillic Acid | MPTP-induced toxicity in zebrafish | Increased dopaminergic neurons | [8] |
| LPS-induced neurotoxicity in mice | Reduces neuroinflammation | [9] | |
| Cerebral Ischemia-Reperfusion in rats | Reduces infarct area, improves antioxidant status | [2][10] |
Table 4: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM or µg/mL) | Reference |
| Tyrosol | Breast Cancer Cells | Dose-dependent decrease in viability | |
| Hydroxytyrosol | Prostate (PC-3) | 28.88 µM | |
| Prostate (22Rv1) | 9.32 µM | [1] | |
| Breast (MDA-MB-231) | 12 ppm (approx. 77.8 µM) | [11] | |
| Breast (MCF-7) | 14 ppm (approx. 90.8 µM) | [11] | |
| Lung (A549) | 149.36 µM (72h) | [4] | |
| Vanillic Acid | Liver (HepG2) | 634.3 µg/mL (48h) | [1] |
| Cholangiocarcinoma (KKU-100) | 1508 µg/mL (72h) | [1] | |
| Breast (MCF-7) | Antiproliferative effects | [11] | |
| Lung (A549) | IC50: 6 µg/mL (72h) for nanocomposite |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Reaction Mixture: Test compounds (this compound, tyrosol, and standards like ascorbic acid) are prepared in a suitable solvent at various concentrations. An aliquot of the test sample is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: Various concentrations of the test compounds are added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalents (TEAC). The IC50 value can also be determined.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Antioxidant Assays.
Conclusion
The available data suggests that both tyrosol and the constituent components of this compound (hydroxytyrosol and vanillic acid) exhibit a range of beneficial biological activities. Hydroxytyrosol consistently demonstrates more potent antioxidant activity compared to tyrosol, which is attributed to its catechol structure. Vanillic acid also contributes significant antioxidant and anti-inflammatory properties. Therefore, it can be hypothesized that this compound, as an ester of tyrosol and vanillic acid, would possess a synergistic or enhanced biological profile compared to tyrosol alone. However, direct experimental evidence comparing the two is necessary to confirm this. This guide provides a foundation for researchers to understand the current landscape and to design future studies to directly evaluate the comparative efficacy of this compound and tyrosol.
References
- 1. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 2. imrpress.com [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro | MDPI [mdpi.com]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of p-Hydroxyphenethyl Vanillate and Vanillic Acid
In the realm of antioxidant research, both p-Hydroxyphenethyl vanillate (B8668496) and vanillic acid are of significant interest due to their phenolic structures, which are known to confer potent free radical scavenging properties. This guide provides a detailed comparison of their antioxidant capacities, supported by experimental data from existing literature. While direct comparative studies are limited, a scientific comparison can be drawn by examining the antioxidant activities of vanillic acid and its esters, as well as the constituent parts of p-Hydroxyphenethyl vanillate.
This compound is an ester formed from vanillic acid and p-Hydroxyphenethyl alcohol (tyrosol). Therefore, its antioxidant potential is influenced by both of these molecules. Vanillic acid itself is a well-documented antioxidant.[1][2][3] Tyrosol is also recognized for its significant antioxidant effects. The esterification of vanillic acid can modify its antioxidant activity, with some studies indicating that vanillic acid esters exhibit stronger activity than vanillic acid in certain assays, such as the ABTS•+-scavenging assay.[4]
Quantitative Antioxidant Activity Data
| Compound | Assay | IC50 / Activity | Reference |
| Vanillic Acid | DPPH Radical Scavenging | Can quench the radical | [4] |
| Vanillic Acid | ABTS•+ Scavenging | Active | [4] |
| Vanillic Acid | ORAC | Stronger activity than Trolox | [4] |
| Vanillic Acid | Oxidative Hemolysis Inhibition | Stronger activity than Trolox | [4] |
| Methyl Vanillate | DPPH Radical Scavenging | No activity | [4] |
| Methyl Vanillate | ABTS•+ Scavenging | Stronger activity than Trolox | [4] |
| Ethyl Vanillate | DPPH Radical Scavenging | No activity | [4] |
| Ethyl Vanillate | ABTS•+ Scavenging | Stronger activity than Trolox | [4] |
| Butyl Vanillate | DPPH Radical Scavenging | No activity | [4] |
| Butyl Vanillate | ABTS•+ Scavenging | Stronger activity than Trolox | [4] |
| Tyrosol | Superoxide Radical Scavenging | Active | [5] |
| Tyrosol | Hydroxyl Radical Scavenging | Active | [5] |
Experimental Protocols
Detailed methodologies for the commonly cited antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6][7]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[6]
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should be kept in the dark to prevent degradation.[7]
-
Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or vanillic acid) and a positive control (e.g., ascorbic acid). A blank containing only the solvent and DPPH is also prepared.[7]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6]
-
Absorbance measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[6]
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]
-
IC50 value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8][9]
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[9]
Procedure:
-
Preparation of ABTS•+ solution: A 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution are prepared. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8][9]
-
Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[9]
-
Reaction mixture: A small volume of the test compound or standard (e.g., Trolox) is added to a larger volume of the diluted ABTS•+ solution.[9]
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance measurement: The absorbance is measured at 734 nm.[9]
-
Calculation of antioxidant activity: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Visualizing the Comparison
Experimental Workflow
Caption: Workflow for comparing antioxidant capacities.
Signaling Pathways in Antioxidant Action
The antioxidant effects of phenolic compounds like vanillic acid and tyrosol are not limited to direct radical scavenging. They also exert their effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Vanillic Acid: Studies have shown that vanillic acid can alleviate oxidative stress by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK can then promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Tyrosol: Similarly, tyrosol has been found to activate the Nrf2/HO-1 pathway, enhancing the expression of antioxidant enzymes. The activation of Nrf2 by tyrosol can be mediated through pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.
The combined structural features of vanillic acid and tyrosol in this compound suggest that it may also modulate these critical antioxidant signaling pathways.
Caption: Antioxidant signaling pathways.
References
- 1. Evaluation of polyphenolic acid esters as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic acid-based poly(anhydride-esters) as antioxidant biomaterialsa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Tyrosol/Hydroxytyrosol Extra Virgin Olive Oil Enhances Antioxidant Activity in Elderly Post-Myocardial Infarction Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Czech Journal of Food Sciences: Antioxidant Stability of Phenolic Acids and Their Esters [cjfs.agriculturejournals.cz]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Vanillic acid alleviates palmitic acid-induced oxidative stress in human umbilical vein endothelial cells via Adenosine Monophosphate-Activated Protein Kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Hydroxyphenethyl vanillate and Other Prominent Natural Antioxidants
For Immediate Release
In the ongoing quest for novel and effective therapeutic agents, natural antioxidants are a focal point of research for their potential to combat oxidative stress-related diseases. This guide provides a detailed comparison of the antioxidant efficacy of p-Hydroxyphenethyl vanillate (B8668496) against a panel of well-established natural antioxidants: resveratrol (B1683913), quercetin (B1663063), vitamin C, and vitamin E. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and mechanistic insights.
Unveiling the Antioxidant Potential: A Head-to-Head Comparison
The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
While direct comparative studies quantifying the antioxidant activity of p-Hydroxyphenethyl vanillate against resveratrol, quercetin, vitamin C, and vitamin E are limited, this guide compiles available data from various sources to provide a comparative perspective. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity (IC50 Values from DPPH and ABTS Assays)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data not available | Data not available |
| Vanillin * | ~ >1000 | - |
| Resveratrol | 15.54 - 43.8[1] | 2.0 - 43.8[2] |
| Quercetin | 4.97 - 9.84[3][4] | 2.10 - 4.97[3] |
| Vitamin C (Ascorbic Acid) | 4.97 - 6.35[1][3] | ~2.34 |
| Vitamin E (α-Tocopherol) | ~ 30-50 | ~ 10-20 |
Table 2: Comparative Antioxidant Activity (ORAC and FRAP Values)
| Compound | ORAC (µmol TE/g or µmol TE/µmol) | FRAP (µmol TE/g or mmol Fe(II)/g) |
| This compound | Data not available | Data not available |
| Resveratrol | 18.67 - 23.12 µmol TE/g[1] | ~ 5.1 µg/mL (IC0.5)[2] |
| Quercetin | 5.3 - 11.34 mol TE/mol[5] | Data varies significantly |
| Vitamin C (Ascorbic Acid) | ~0.4 - 0.9 µmol TE/µmol | Data varies significantly |
| Vitamin E (α-Tocopherol) | 0.5 - 1.36 (relative to Trolox)[6] | Data varies significantly |
Mechanistic Insights: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, natural antioxidants exert their protective effects by modulating intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Resveratrol and Quercetin: Both resveratrol and quercetin are well-documented activators of the Nrf2 pathway. They can directly interact with Keap1, disrupting the Nrf2-Keap1 complex and promoting Nrf2 nuclear translocation. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Vitamin C and Vitamin E: The role of vitamin C and vitamin E in Nrf2 activation is more complex. While some studies suggest they can potentiate Nrf2 signaling, particularly under conditions of oxidative stress, their primary antioxidant mechanism is direct radical scavenging. High concentrations of vitamin C have been shown to sometimes have a dual role, and the effect of vitamin E on Nrf2 can be influenced by other dietary factors.
While the direct interaction of this compound with the Nrf2 pathway has not been extensively studied, its components, such as vanillin, have been shown to possess antioxidant properties that may involve the modulation of such cellular defense mechanisms.
Experimental Protocols: A Guide to Antioxidant Assays
The following are simplified protocols for the key antioxidant assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).
Conclusion
This comparative guide highlights the potent antioxidant activities of resveratrol, quercetin, vitamin C, and vitamin E, and underscores the need for further research to quantify the specific antioxidant efficacy of this compound. While data on this particular compound is currently limited, the known antioxidant properties of its constituent molecules, such as vanillin, suggest its potential as a valuable natural antioxidant. Future studies involving direct, head-to-head comparisons using standardized methodologies are crucial to fully elucidate the therapeutic potential of this compound in the context of oxidative stress-mediated diseases. The provided experimental workflows and signaling pathway diagrams serve as a foundational resource for researchers in this dynamic field.
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of p-Hydroxyphenethyl Vanillate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of p-hydroxyphenethyl vanillate (B8668496) and its analogs, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information presented is based on available experimental data for structurally related phenolic compounds, offering insights into the key structural features influencing their biological activities.
Introduction
p-Hydroxyphenethyl vanillate is a phenolic compound that combines the structural features of p-hydroxyphenethyl alcohol and vanillic acid. This combination of moieties suggests the potential for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design and development of novel therapeutic agents with enhanced efficacy and selectivity. This guide summarizes key findings on the SAR of this compound and its analogs, presents comparative data, details experimental methodologies, and visualizes relevant biological pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of vanillic acid esters and related phenolic compounds, providing insights into the potential structure-activity relationships. Due to the limited availability of data on a systematic series of this compound analogs, the data presented here is from studies on structurally similar compounds to infer potential SAR trends.
Table 1: Antioxidant Activity of Vanillic Acid Esters and Related Phenolic Compounds
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features | Reference |
| Vanillic Acid | DPPH | 92.68 | - | - | Carboxylic acid group | [1] |
| Methyl Vanillate | ABTS•+ scavenging | Stronger than Trolox | Trolox | - | Methyl ester | [2] |
| Ethyl Vanillate | ABTS•+ scavenging | Stronger than Trolox | Trolox | - | Ethyl ester | [2] |
| Butyl Vanillate | ABTS•+ scavenging | Stronger than Trolox | Trolox | - | Butyl ester, increased lipophilicity | [2] |
| Vanillic Acid | OxHLIA | Stronger than Trolox | Trolox | - | - | [2] |
| Vanillic Acid Esters | OxHLIA | Activity correlated with lipophilicity | Trolox | - | Increased lipophilicity of ester chain | [2] |
Table 2: Anticancer Activity of Vanillin (B372448) Derivatives and Related Compounds
| Compound | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Vanillin-derived Chalcone (B49325) (1b) | HeLa | 9.497 | Chalcone scaffold | [3] |
| Vanillin-derived Schiff base (2a) | HeLa | 30.49 | Schiff base scaffold | [3] |
| Vanillic Acid | HepG2 | >100 (48.67% viability at 100 µg/mL) | Carboxylic acid group | [1] |
Inferred Structure-Activity Relationship Summary:
-
Antioxidant Activity: The antioxidant activity of vanillic acid esters appears to be influenced by their lipophilicity. While showing no activity in DPPH assays, they exhibit strong activity in ABTS and oxidative hemolysis inhibition assays, with efficacy increasing with the length of the alkyl ester chain[2]. This suggests that increased lipophilicity enhances the interaction with lipid-rich environments, such as cell membranes, thereby improving protective effects against oxidative damage[2].
-
Anticancer Activity: The cytotoxicity of vanillin derivatives against cancer cell lines is influenced by the specific structural modifications. For instance, certain chalcone and Schiff base derivatives of vanillin have demonstrated significant anticancer activity[3]. The introduction of different functional groups can modulate the compound's ability to interact with biological targets and induce apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.
1. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH working solution.
-
Include a blank (solvent and DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard to the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
2. Anticancer Activity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Phenolic compounds, including derivatives of vanillic acid and related structures, are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound analogs.
Caption: Potential modulation of the MAPK signaling cascade by this compound analogs.
Experimental Workflow Diagram
Caption: General experimental workflow for SAR studies of this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs is a promising area of research for the development of new therapeutic agents. Based on the analysis of structurally related compounds, it can be inferred that modifications to the ester linkage and substitutions on the aromatic rings are likely to have a significant impact on their antioxidant, anti-inflammatory, and anticancer activities. Specifically, increasing lipophilicity appears to be a key factor in enhancing certain biological effects. Further research involving the systematic synthesis and biological evaluation of a focused library of this compound analogs is warranted to elucidate more precise SARs and to identify lead compounds for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Evaluation of The Antioxidant, Antimicrobial, and Anticancer Activities of Dicliptera bupleuroides Isolated Compounds Using In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative properties of vanillic acid esters in multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Validation of p-Hydroxyphenethyl Vanillate's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anti-inflammatory properties of p-Hydroxyphenethyl vanillate. Due to the limited availability of direct experimental data for this compound, this document focuses on the well-documented anti-inflammatory effects of its constituent precursors: vanillin (B372448) (from vanillic acid) and tyrosol (p-hydroxyphenethyl alcohol). The data presented is primarily from the widely accepted carrageenan-induced paw edema model in rodents, a standard for assessing acute inflammation. This comparison serves as a valuable reference for researchers investigating the therapeutic potential of this compound, postulating that its efficacy would derive from the combined or synergistic effects of its parent molecules.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The following table summarizes the quantitative data on the inhibition of paw edema by vanillin, hydroxytyrosol (B1673988) (a closely related and extensively studied analogue of tyrosol), and standard anti-inflammatory drugs. This allows for a direct comparison of their relative potencies.
| Compound | Animal Model | Dose | Route of Administration | Max. Inhibition of Edema (%) | Time Point (hours) | Reference |
| Vanillin | Rat | 100 mg/kg | Oral | Significant Decrease | 2, 3, 4 | [1][2] |
| Rat | 200 mg/kg | Oral | Significant Decrease | 1, 2, 3, 4 | [1][2] | |
| Hydroxytyrosol | Rat | Not Specified | Oral | Significant Suppression | Not Specified | [3] |
| Indomethacin | Rat | 10 mg/kg | Oral | ~57.66% | 4 | [4] |
| Rat | 20 mg/kg | s.c. | Not Specified | Not Specified | [5] | |
| Dexamethasone | Rat | Not Specified | Not Specified | Significant Reduction | Not Specified | [6] |
Key Experimental Protocol: Carrageenan-Induced Paw Edema
This model is a cornerstone for evaluating the efficacy of acute anti-inflammatory agents.[7] The protocol outlined below is a standard representation of the methodology used in the cited studies.
Objective: To induce acute, localized inflammation in the paw of a rodent and to quantify the inhibitory effect of a test compound on the resulting edema.
Materials:
-
Wistar rats (150-200g)[5]
-
Test compounds (e.g., this compound, vanillin, tyrosol)
-
Vehicle (e.g., saline, distilled water)
Procedure:
-
Animal Acclimatization: Animals are housed under standard laboratory conditions for a week prior to the experiment.
-
Grouping: Animals are randomly assigned to several groups (n=6 per group):
-
Vehicle Control
-
Test Compound (various doses)
-
Positive Control
-
-
Compound Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.[9]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[5][7]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.[1][8]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of vanillin and tyrosol are believed to be mediated through the modulation of key inflammatory signaling pathways. These compounds have been shown to suppress the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.[10][11]
Vanillin has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[10][11] By preventing the phosphorylation and subsequent degradation of IκB-α, vanillin keeps NF-κB sequestered in the cytoplasm, thereby downregulating the inflammatory response.[11] Furthermore, vanillin can reduce the expression of COX-2 and iNOS, leading to decreased production of prostaglandins (B1171923) and nitric oxide, respectively.[11]
Similarly, hydroxytyrosol has been shown to exert anti-inflammatory effects by downregulating the expression of COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β.[3][12]
References
- 1. scispace.com [scispace.com]
- 2. ijbio.com [ijbio.com]
- 3. Olive-Derived Hydroxytyrosol Shows Anti-inflammatory Effect without Gastric Damage in Rats [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation | MDPI [mdpi.com]
A Head-to-Head Comparison: p-Hydroxyphenethyl vanillate and Resveratrol
In the realm of polyphenolic compounds, both p-Hydroxyphenethyl vanillate (B8668496) and the extensively studied Resveratrol have garnered attention for their potential health benefits. This guide provides a detailed, evidence-based comparison of their performance across several key biological activities, drawing upon available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of these two molecules.
I. Chemical Structures
At the heart of their distinct biological activities are the unique chemical structures of p-Hydroxyphenethyl vanillate and Resveratrol.
This compound is an ester formed from p-Hydroxyphenethyl alcohol and vanillic acid.
Resveratrol is a stilbenoid, a type of natural phenol, and exists in both trans- and cis- isomeric forms, with the trans- isomer being more stable and biologically active.
II. Comparative Biological Performance: A Data-Driven Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data for key biological activities. It is important to note that while a wealth of experimental data exists for Resveratrol, there is a significant lack of comparable quantitative data for this compound in the public domain.
Antioxidant Activity
The ability to neutralize free radicals is a hallmark of many phenolic compounds. This is often quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with lower IC50 values indicating higher antioxidant potency.
| Compound | DPPH Scavenging IC50 | ABTS Scavenging IC50 |
| This compound | Data not available | Data not available |
| Resveratrol | 15.54 µg/mL | 2.86 µg/mL[1] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The ability of a compound to inhibit inflammatory mediators, such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (a common in vitro model of inflammation), is a key indicator of its anti-inflammatory potential.
| Compound | NO Production Inhibition IC50 (LPS-stimulated RAW 264.7 cells) |
| This compound | Data not available |
| Resveratrol | 3.38 µM[2] |
Anticancer Activity
The potential of natural compounds to inhibit the growth of cancer cells is a major area of research. The IC50 value represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound | MCF-7 (Breast Cancer) IC50 | HCT116 (Colon Cancer) IC50 |
| This compound | Data not available | Data not available |
| Resveratrol | 51.18 µM[3] | 170 µM[4] |
III. Mechanistic Insights: Signaling Pathways
The biological effects of both compounds are mediated through their interaction with various cellular signaling pathways. While the pathways for Resveratrol are well-documented, specific details for this compound are less clear.
Resveratrol: A Multi-Targeting Agent
Resveratrol is known to modulate several key signaling pathways involved in cellular health and disease:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Resveratrol can inhibit the NF-κB pathway, which is a central regulator of inflammation. By doing so, it can reduce the production of pro-inflammatory cytokines.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Resveratrol can activate the Nrf2 pathway, a master regulator of the antioxidant response. This leads to the increased expression of various antioxidant enzymes that protect cells from oxidative damage.
-
SIRT1 (Sirtuin 1): Resveratrol is a well-known activator of SIRT1, a protein deacetylase involved in regulating metabolism, cell survival, and aging. Activation of SIRT1 is linked to many of the beneficial effects of Resveratrol.
This compound: An Area for Further Research
Due to the limited availability of specific studies, a detailed signaling pathway diagram for this compound cannot be constructed at this time. It is plausible that, as a phenolic compound, it may also exert antioxidant and anti-inflammatory effects through modulation of the NF-κB and Nrf2 pathways. However, direct experimental evidence is needed to confirm this.
IV. Experimental Protocols
The following are summaries of the standard experimental protocols used to generate the data presented in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared, exhibiting a deep violet color.
-
The test compound (this compound or Resveratrol) at various concentrations is added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
-
The IC50 value is determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The solution develops a blue-green color.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
The test compound is added to the diluted ABTS•+ solution.
-
After a set incubation time, the decrease in absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
The cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After an incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
V. Neuroprotective and Cardiovascular Effects: A Qualitative Overview
While quantitative comparative data is scarce, the potential neuroprotective and cardiovascular effects of these compounds are of significant interest.
Resveratrol has been extensively studied in these areas. It is suggested to offer neuroprotection through its antioxidant and anti-inflammatory properties, as well as by promoting the clearance of amyloid-beta plaques, a hallmark of Alzheimer's disease. In the context of cardiovascular health, Resveratrol is believed to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.
For This compound , specific studies on its neuroprotective and cardiovascular effects are limited. However, its structural components, p-hydroxyphenethyl alcohol and vanillic acid, have shown some promise in these areas. Vanillic acid, for instance, has demonstrated cardioprotective effects in preclinical models. Further research is required to determine if this compound itself possesses similar or enhanced activities.
VI. Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and Resveratrol. It is evident that Resveratrol is a much more extensively researched compound, with a wealth of quantitative data and mechanistic insights available. In contrast, the body of literature on this compound is significantly smaller, precluding a direct and comprehensive head-to-head comparison at this time.
To bridge this knowledge gap, future research should focus on:
-
Direct Comparative Studies: Designing experiments that directly compare the efficacy of this compound and Resveratrol under identical conditions.
-
Quantitative Analysis: Determining the IC50 values of this compound in a range of standardized antioxidant, anti-inflammatory, and anticancer assays.
-
Mechanistic Elucidation: Investigating the specific signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Studies: Evaluating the neuroprotective and cardiovascular effects of this compound in relevant animal models.
Such studies will be crucial for a more complete understanding of the therapeutic potential of this compound and for determining its relative advantages and disadvantages compared to well-established compounds like Resveratrol.
References
Assessing the Synergistic Potential of p-Hydroxyphenethyl vanillate: A Comparative Analysis of Structurally Related Compounds
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of bioactive compounds is paramount for designing effective combination therapies. While direct experimental data on the synergistic effects of p-Hydroxyphenethyl vanillate (B8668496) is not yet available in the public domain, valuable insights can be gleaned from studies on its constituent molecule, vanillic acid, and the structurally similar compound, vanillin (B372448). This guide provides a comparative analysis of the synergistic effects of these related compounds with other agents, supported by experimental data and detailed methodologies, to inform future research into the potential of p-Hydroxyphenethyl vanillate.
This compound is an ester formed from vanillic acid and p-hydroxyphenethyl alcohol. The investigation of such phenolic esters is crucial as the combination of different phenolic units can lead to novel compounds with unique chemical properties and biological activities that may differ from their individual constituents. This analysis will focus on the demonstrated synergistic activities of vanillin and vanillic acid in anticancer and anti-inflammatory contexts.
I. Synergistic Anticancer Effects
Vanillin has been shown to potentiate the anticancer effects of the chemotherapeutic drug doxorubicin (B1662922). Studies have demonstrated this synergy in both in-vivo and in-vitro models of breast cancer.
Table 1: Synergistic Effects of Vanillin with Doxorubicin in Breast Cancer Models
| Model System | Treatment | Concentration | Key Outcomes | Reference |
| Ehrlich Ascites Carcinoma (in-vivo) | Vanillin | 100 mg/kg | Exerted anticancer effects comparable to Doxorubicin | [1] |
| Doxorubicin (DOX) | 2 mg/kg | Standard anticancer effect | [1] | |
| Vanillin + DOX | 100 mg/kg + 2 mg/kg | Synergistically potentiated DOX anticancer effects | [1] | |
| MCF-7 Human Breast Cancer Cells (in-vitro) | Vanillin | 1 and 2 mM | In-vitro growth inhibitory effect and cytotoxicity | [1] |
| Doxorubicin (DOX) | 100 µM | Standard cytotoxic effect | [1] | |
| Vanillin + DOX | 1 mM/2 mM + 100 µM | Synergistically potentiated DOX anticancer effects | [1] |
The anticancer potency of vanillin, particularly in combination with doxorubicin, is mediated through the induction of apoptosis.[1] This is evidenced by an increased caspase-9 activity and a higher Bax:Bcl-2 ratio, alongside an anti-metastasis effect.[1] Furthermore, vanillin has been observed to offer protection against doxorubicin-induced nephrotoxicity.[1]
Another area of interest is the potential synergy with platinum-based chemotherapy agents like cisplatin (B142131). While direct synergistic studies with vanillin are limited in the provided results, vanillin has been shown to mitigate the nephrotoxicity induced by cisplatin and methotrexate (B535133).[2] This protective effect is attributed to its ability to inhibit oxidative/nitrosative stress, inflammation, and apoptosis in the kidneys.[2]
II. Synergistic Anti-Inflammatory and Antioxidant Effects
Vanillin and vanillic acid possess notable anti-inflammatory and antioxidant properties that can act synergistically with other compounds.
Vanillin has been demonstrated to exert anti-inflammatory effects by suppressing the expression of various pro-inflammatory cytokines and mediators. In a study using lipopolysaccharide (LPS)-activated THP-1 cells, vanillin markedly suppressed the expression of TNF-α, IL-1β, IL-6, IL-8, nitric oxide (NO), iNOS, PGE2, and COX-2.[3][4] It also blocked the activation of the NF-κB/IκBα/AP-1 signaling pathway and activated the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[3][4]
Similarly, vanillic acid has shown significant antioxidant and anti-inflammatory potential. In human neutrophils, it downregulated the fMLP-induced oxidative burst and the generation of reactive oxygen species (ROS).[5][6] It also suppressed the release of pro-inflammatory cytokines like TNF-α and IL-8.[5][6] Furthermore, vanillic acid exhibited protective effects against oxidative and nitrative damage to plasma proteins.[5][6]
The combination of different phenolic compounds can lead to synergistic antioxidant effects. For instance, a study investigating the synergistic antioxidant effects of various phenolic compounds found that the combination of gallic acid and caffeic acid demonstrated considerable synergistic effects.[7] This suggests that combining phenolic compounds, such as in the structure of this compound, could lead to enhanced antioxidant activity.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the single compounds (e.g., vanillin, doxorubicin) and their combinations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Caspase Activity and Bax/Bcl-2 Ratio)
-
Cell Lysis: After treatment, lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Western Blotting for Bax and Bcl-2:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax and Bcl-2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) is calculated.
-
-
Caspase-9 Activity Assay:
-
Use a commercially available colorimetric or fluorometric assay kit.
-
Incubate cell lysates with a caspase-9 specific substrate.
-
Measure the resulting color or fluorescence, which is proportional to the caspase-9 activity.
-
Measurement of Inflammatory Markers (ELISA)
-
Sample Collection: Collect cell culture supernatants or tissue homogenates after treatment.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Add samples and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a colored product.
-
Measure the absorbance and calculate the cytokine concentration based on the standard curve.
-
IV. Signaling Pathways and Visualizations
The synergistic effects of vanillin and related compounds are often mediated through complex signaling pathways.
Anticancer Synergy Pathway
The synergistic anticancer effect of vanillin and doxorubicin in breast cancer cells involves the intrinsic apoptosis pathway.
Caption: Synergistic induction of apoptosis by Vanillin and Doxorubicin.
Anti-Inflammatory Signaling Pathway
Vanillin exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.
Caption: Modulation of inflammatory pathways by Vanillin.
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergistic effects of two compounds is outlined below.
Caption: General workflow for evaluating synergistic interactions.
References
- 1. The synergistic effect between vanillin and doxorubicin in ehrlich ascites carcinoma solid tumor and MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanillin mitigates the adverse impact of cisplatin and methotrexate on rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of The Anti-Inflammatory Effect of Vanillin In Lps-Activated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for p-Hydroxyphenethyl Vanillate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of p-Hydroxyphenethyl vanillate (B8668496), a compound of interest in various pharmaceutical and nutraceutical studies. The focus is on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established principles of analytical method validation as outlined by regulatory bodies such as the FDA and ICH, and supported by data from studies on structurally similar phenolic compounds.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and research. It ensures that a newly developed or modified analytical method provides results that are equivalent to an existing validated method. This process is essential when transferring a method between laboratories, instruments, or when updating an existing method. The goal is to demonstrate that any differences in the results are within acceptable predefined limits, thus ensuring the continued reliability of the data generated.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of p-Hydroxyphenethyl vanillate depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application of the data (e.g., pharmacokinetic studies, quality control). Below is a comparative summary of HPLC-UV and LC-MS/MS methods based on typical validation parameters.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of phenolic compounds similar to this compound. These values are indicative and may vary depending on the specific instrumentation, reagents, and experimental conditions.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Range | 1 - 250 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 ng/mL |
| Specificity/Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant; often requires internal standards for correction. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.
-
Sample Preparation: For biological samples, a protein precipitation step with acetonitrile followed by centrifugation and filtration is typically employed.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze a minimum of five concentrations across the expected range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking known amounts of the analyte into blank matrix at three concentration levels (low, medium, and high).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
LC-MS/MS Method Protocol
1. Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog).
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Working Standards: Prepare calibration curve standards by spiking blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts from biological matrices.
5. Validation Parameters to be Assessed:
-
Selectivity: Analyze at least six different blank matrix lots to assess for interferences.
-
Linearity: Analyze a calibration curve with at least six non-zero concentrations.
-
Accuracy and Precision: Evaluate at a minimum of four quality control (QC) levels: lower limit of quantitation (LLOQ), low, mid, and high.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the matrix components.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Method Selection Logic
Caption: Decision pathway for selecting an appropriate analytical method.
Conclusion
The cross-validation of analytical methods for this compound quantification is a crucial step to ensure data integrity and reliability. HPLC-UV offers a robust and cost-effective solution for routine analysis where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies in complex matrices, such as plasma or tissue homogenates. The selection of the most appropriate method should be based on the specific requirements of the study, and a thorough cross-validation should be performed whenever methods are changed or transferred.
Safety Operating Guide
Proper Disposal Procedures for p-Hydroxyphenethyl Vanillate: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal of p-Hydroxyphenethyl vanillate (B8668496), tailored for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Prior to handling or disposal, it is crucial to be familiar with the safety profile of p-Hydroxyphenethyl vanillate. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] Standard personal protective equipment (PPE) should be worn at all times.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | To avoid skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent inhalation of airborne particles. |
| Emergency Equipment | An ANSI-approved eyewash station and safety drench shower must be immediately available within a 10-second travel time.[3] | For immediate decontamination in case of accidental exposure. |
II. Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration.[1][4] Do not discharge this chemical into sewer systems or the environment.[1][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, as well as any materials contaminated with it (e.g., pipette tips, tubes, gloves), in a designated, sealable, and puncture-proof container.[5] This container should be kept separate from other hazardous chemical waste streams to avoid incompatible mixtures.
-
Liquid Waste: If this compound is in a solution, it must be collected as chemical hazardous waste.[3] Do not pour it down the sink.[4][5] Rinsing water from cleaning contaminated equipment should also be collected as it may contain the compound.[4]
2. Container Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly identify the contents as "this compound waste" and list any solvents or other chemicals present in the waste container.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[1][6]
-
Ensure the storage location is away from incompatible materials such as strong oxidizing agents, strong bases, and sources of ignition.[2][3][7]
-
The container must remain closed when not in active use.[5]
4. Arranging for Disposal:
-
Once the waste container is approximately 90% full, arrange for a hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
III. Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Small Spills (less than 50 ml of solution or a few grams of solid):
-
Ensure adequate ventilation and wear appropriate PPE.[6]
-
Absorb liquid spills with an inert material like sand, vermiculite, or diatomaceous earth.[4][6][7]
-
For solid spills, carefully sweep up the material, avoiding dust formation.[2]
-
Place the absorbed or collected material into a sealable container for disposal as hazardous waste.[4][6][7]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal.[6]
2. Large Spills (more than 50 ml of solution or a significant amount of solid):
-
Evacuate all personnel from the immediate area.[7]
-
If the substance is flammable or a dust explosion is possible, eliminate all sources of ignition.[1][7]
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately for assistance.[6]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling p-Hydroxyphenethyl vanillate
Essential Safety and Handling Guide for p-Hydroxyphenethyl vanillate (B8668496)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling p-Hydroxyphenethyl vanillate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize potential risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to prevent exposure.
1.1. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
If there is a splash hazard, a full-face shield should be used in addition to safety goggles.
1.2. Skin Protection:
-
Wear fire/flame resistant and impervious clothing.[1]
-
Handle the substance with chemical-impermeable gloves that have been inspected prior to use.[1] The specific glove material should be chosen based on a risk assessment and compatibility with the substance.
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
1.3. Respiratory Protection:
-
In cases where exposure limits may be exceeded, or if irritation or other symptoms are experienced, a full-face respirator is recommended.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
2.1. Inhalation:
-
Move the affected person to fresh air immediately.[1]
-
If breathing is difficult, administer oxygen.[1]
-
If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
-
Seek immediate medical attention.[1]
2.2. Skin Contact:
-
Immediately remove all contaminated clothing.[1]
-
Wash the affected skin area with soap and plenty of water.[1]
-
Consult a doctor if irritation or other symptoms develop.[1]
2.3. Eye Contact:
-
Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1]
-
Seek immediate medical attention.[1]
2.4. Ingestion:
-
Rinse the mouth with water.[1]
-
Do not induce vomiting.[1]
-
Never give anything by mouth to an unconscious person.[1]
-
Seek immediate medical attention.
Spill and Disposal Plan
Proper procedures for managing spills and disposing of this compound are essential to prevent environmental contamination and ensure laboratory safety.
3.1. Spill Containment and Cleanup:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Avoid dust formation and do not let the chemical enter drains.[1]
-
Collect the spilled material using non-sparking tools and arrange for disposal.[1]
3.2. Disposal:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Discharge into the environment must be avoided.[1]
Summary of Safety and Handling Data
The following table summarizes key quantitative and qualitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 1539303-03-1 | [1][2] |
| Molecular Formula | C16H16O5 | [2] |
| Molecular Weight | 288.29 | [2] |
| Physical Description | Oil | [2] |
| Purity | >98% | [2] |
| Storage | Store in a sealed container in a cool, dry, and well-ventilated place. | [1][2] |
| Incompatible Materials | Foodstuff containers, incompatible materials (specifics not provided). | [1] |
| Fire Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. | [1] |
Operational Workflows and Logical Diagrams
Diagram 1: Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
Diagram 2: Personal Protective Equipment Selection
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
